molecular formula C7H6O5 B094303 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate CAS No. 15997-62-3

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

カタログ番号: B094303
CAS番号: 15997-62-3
分子量: 170.12 g/mol
InChIキー: IWUSEHGANVYEQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate is a valuable chemical scaffold in medicinal chemistry, primarily serving as a key intermediate for the synthesis of complex heterocyclic compounds with significant biological profiles. The core pyran-4-one structure is a well-known bioactive motif, particularly recognized for its antimicrobial properties . Research has demonstrated that derivatives built from this scaffold, such as pyrano[3,2-g]chromene-4,6-diones, exhibit exceptional in vitro antibacterial activity . Specific compounds in this class have proven highly effective against Gram-positive bacteria like B. cereus , with some derivatives displaying superior potency and greater binding affinity in molecular docking studies compared to the antibiotic Ciprofloxacin . Furthermore, the 2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl moiety, a closely related pharmacophore, is a critical structural component in advanced pharmaceutical development, evidenced by its role in potent, non-peptide human gonadotropin-releasing hormone receptor antagonists identified as clinical compounds . This underscores the broader utility of this chemical class in drug discovery. The compound also facilitates the development of novel synthetic methods, including catalysis-free, eco-friendly routes to access these biologically important structures .

特性

IUPAC Name

(2,6-dioxo-3H-pyran-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUSEHGANVYEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498303
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15997-62-3
Record name 4-(Acetyloxy)-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15997-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-2,6(3H)-dione, 4-(acetyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible and detailed synthetic pathway, including experimental protocols, quantitative data, and mechanistic diagrams to facilitate its preparation in a laboratory setting.

Introduction

The this compound scaffold is a functionalized pyrandione derivative. Such heterocyclic systems are valuable building blocks in organic synthesis due to their inherent reactivity and potential as precursors to more complex molecular architectures. This guide focuses on a practical and accessible two-step synthetic approach, commencing with the formation of a key intermediate, 4-hydroxy-2H-pyran-2,6(3H)-dione, followed by its acetylation. An alternative direct, one-step synthesis is also discussed.

Proposed Synthesis Pathway

The primary proposed pathway involves a two-step sequence:

  • Synthesis of 4-hydroxy-2H-pyran-2,6(3H)-dione: This key intermediate can be synthesized via the cyclization of acetonedicarboxylic acid.

  • Acetylation of 4-hydroxy-2H-pyran-2,6(3H)-dione: The hydroxyl group of the intermediate is then acetylated using acetic anhydride to yield the final product.

An alternative, more direct route involves the reaction of acetone-1,3-dicarboxylic acid with acetic anhydride.

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Pathway Proposed Two-Step Synthesis Pathway Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Intermediate 4-hydroxy-2H-pyran-2,6(3H)-dione Acetonedicarboxylic_Acid->Intermediate Dehydration/ Cyclization Final_Product This compound Intermediate->Final_Product Acetylation (Acetic Anhydride)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-2H-pyran-2,6(3H)-dione

Conceptual Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, acetonedicarboxylic acid is dissolved in a suitable solvent.

  • Dehydrating Agent: A dehydrating agent, such as a strong acid or an anhydride, is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to promote cyclization. The optimal temperature and reaction time would require experimental determination.

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.

Step 2: Acetylation of 4-hydroxy-2H-pyran-2,6(3H)-dione

The acetylation of the hydroxyl group can be achieved using standard laboratory procedures. The following is a general protocol adaptable for this specific transformation.

Experimental Protocol:

  • Materials:

    • 4-hydroxy-2H-pyran-2,6(3H)-dione

    • Acetic anhydride (Ac₂O)

    • Dry pyridine

    • Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the 4-hydroxy-2H-pyran-2,6(3H)-dione (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0°C in an ice bath.

    • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of dry methanol.

    • Remove the volatile components by co-evaporation with toluene under reduced pressure.

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel chromatography to obtain this compound.

Alternative One-Step Synthesis

A direct synthesis of a closely related compound, 4-acetoxypyran-2,6(3H)-dione, has been reported by the reaction of acetone-1,3-dicarboxylic acid with acetic anhydride at 40–50 °C.[2] Although a detailed experimental protocol is not available, this suggests a potential streamlined approach.

Conceptual Protocol:

  • Reaction Setup: Combine acetone-1,3-dicarboxylic acid and acetic anhydride in a reaction vessel.

  • Reaction Conditions: Heat the mixture to 40–50 °C and maintain for a sufficient time to allow for both cyclization and acetylation.

  • Workup and Purification: The workup would likely involve removal of excess acetic anhydride and acetic acid, followed by purification of the product, potentially through crystallization or chromatography.

Quantitative Data

The following tables summarize the expected quantitative data for the proposed synthetic steps. Note that specific yields for the synthesis of the unsubstituted 4-hydroxy-2H-pyran-2,6(3H)-dione are not available and would need to be determined empirically.

Table 1: Reactants and Stoichiometry for Acetylation

ReactantMolecular Weight ( g/mol )Molar Equivalents
4-hydroxy-2H-pyran-2,6(3H)-dione128.071.0
Acetic Anhydride102.091.5 - 2.0
Pyridine79.10Solvent

Table 2: Reaction Conditions for Acetylation

ParameterValue
Temperature0°C to Room Temperature
Reaction TimeMonitored by TLC
SolventPyridine

Logical Workflow

The following diagram outlines the logical workflow for the synthesis and purification of the target compound.

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start with 4-hydroxy-2H-pyran-2,6(3H)-dione Dissolve Dissolve in Dry Pyridine Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Ac2O Add Acetic Anhydride Cool->Add_Ac2O React Stir at Room Temperature (Monitor by TLC) Add_Ac2O->React Quench Quench with Methanol React->Quench Evaporate Co-evaporate with Toluene Quench->Evaporate Dilute Dilute with CH2Cl2/EtOAc Evaporate->Dilute Wash_HCl Wash with 1 M HCl Dilute->Wash_HCl Wash_H2O Wash with Water Wash_HCl->Wash_H2O Wash_NaHCO3 Wash with sat. NaHCO3 Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography End Obtain Pure Product Chromatography->End

Caption: Step-by-step workflow for the acetylation reaction.

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound. The proposed two-step method, involving the formation of a 4-hydroxy-pyrandione intermediate followed by acetylation, is based on established organic chemistry principles and provides a clear roadmap for researchers. While the direct synthesis from acetone-1,3-dicarboxylic acid presents a more concise route, further experimental validation is required to establish a detailed and optimized protocol. The information provided herein is intended to serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for various applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetoxy-3-acetyl-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of 4-acetoxy-3-acetyl-6-methyl-2H-pyran-2-one, a derivative of the well-studied compound dehydroacetic acid (DHA). Due to the limited availability of direct experimental data for the title compound, this document leverages extensive information on its precursor, dehydroacetic acid, to infer its characteristics and propose detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this class of pyran derivatives.

Introduction

The compound 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate, more systematically named 4-acetoxy-3-acetyl-6-methyl-2H-pyran-2-one, belongs to the pyran-dione class of heterocyclic compounds. While specific data for this acetylated derivative is scarce in publicly available literature, its parent compound, dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one or DHA), is a well-characterized substance with a variety of industrial and biological applications.[1][2] DHA is known for its antimicrobial and antifungal properties and serves as a versatile starting material for the synthesis of various heterocyclic compounds.[3][4][5] This guide will focus on the known properties of dehydroacetic acid as a basis for understanding its acetate derivative.

Physicochemical Properties

The physicochemical properties of dehydroacetic acid are well-documented and provide a strong indication of the expected properties of its acetate derivative. The acetylation of the hydroxyl group would be expected to decrease polarity and water solubility, and potentially alter the melting and boiling points.

Physicochemical Data for Dehydroacetic Acid
PropertyValueReferences
Molecular Formula C₈H₈O₄[1][2]
Molecular Weight 168.15 g/mol [1]
Appearance Odorless, white to light yellow crystalline powder[1]
Melting Point 109–113 °C[1]
Boiling Point 270 °C[2]
Solubility in Water Approx. 0.05 g/100 mL at 25 °C[1]
Solubility in Organic Solvents More readily soluble in ethanol and acetone[1]
IUPAC Name 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one[1][2]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 4-acetoxy-3-acetyl-6-methyl-2H-pyran-2-one are not detailed in the available literature, a straightforward synthesis can be proposed via the acetylation of dehydroacetic acid.

Synthesis of Dehydroacetic Acid

Dehydroacetic acid is typically synthesized through the base-catalyzed dimerization of diketene.[2][6]

G diketene Diketene (2 eq.) dha Dehydroacetic Acid diketene->dha Dimerization base Organic Base (e.g., Pyridine, Imidazole) base->dha Catalyst

Synthesis of Dehydroacetic Acid

Proposed Synthesis of 4-Acetoxy-3-acetyl-6-methyl-2H-pyran-2-one

The title compound can be synthesized by the acetylation of the 4-hydroxyl group of dehydroacetic acid. A standard procedure would involve reacting dehydroacetic acid with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

G dha Dehydroacetic Acid product 4-Acetoxy-3-acetyl-6-methyl- 2H-pyran-2-one dha->product Acetylation acetylating_agent Acetic Anhydride or Acetyl Chloride acetylating_agent->product base Base (e.g., Pyridine) base->product Catalyst workup Aqueous Workup & Purification product->workup

Proposed Synthesis of the Title Compound

Detailed Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve dehydroacetic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or pyridine.

  • Addition of Reagents: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. If dichloromethane was used as the solvent, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. If pyridine was used as the solvent, remove it under reduced pressure and dissolve the residue in a suitable organic solvent for washing.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity and Signaling Pathways

Dehydroacetic acid and its derivatives are known to possess a range of biological activities, primarily as antimicrobial and antifungal agents.[3][6] The sodium salt of DHA is commonly used as a preservative in food and cosmetics.[2][7][8] The mechanism of antimicrobial action is not fully elucidated but is thought to involve the disruption of cellular processes in microorganisms.

Derivatives of DHA have been synthesized and evaluated for enhanced or novel biological activities, including antibacterial, and as precursors to other biologically active molecules.[3][4] It is plausible that 4-acetoxy-3-acetyl-6-methyl-2H-pyran-2-one would retain some of the biological activities of the parent compound, although the acetylation may affect its potency and specificity.

G dha_derivatives Dehydroacetic Acid and Derivatives antimicrobial Antimicrobial Activity dha_derivatives->antimicrobial antifungal Antifungal Activity dha_derivatives->antifungal enzyme_inhibition Potential Enzyme Inhibition dha_derivatives->enzyme_inhibition

Biological Activities of DHA Derivatives

Conclusion

While direct experimental data on 4-acetoxy-3-acetyl-6-methyl-2H-pyran-2-one is limited, a comprehensive understanding of its properties and potential applications can be derived from its well-characterized precursor, dehydroacetic acid. This guide provides a foundational framework for its synthesis and suggests that its biological activities are likely to be in the realm of antimicrobial and antifungal actions, similar to other DHA derivatives. Further experimental investigation is warranted to fully characterize this compound and explore its potential in drug development and other scientific applications.

References

An In-depth Technical Guide to 2,6-Dioxo-3,6-dihydro-2H-pyran Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-dioxo-3,6-dihydro-2H-pyran scaffold is a key heterocyclic motif present in a variety of biologically active compounds. While comprehensive data on the specific derivative, 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate (CAS Number: 15997-62-3), is limited in publicly accessible scientific literature, the broader class of pyran derivatives has attracted significant attention in medicinal chemistry. This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of compounds containing the 2,6-dioxo-3,6-dihydro-2H-pyran core and related dihydropyran structures, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction to the 2,6-Dioxo-3,6-dihydro-2H-pyran Scaffold

The pyran ring system is a fundamental component of numerous natural products and synthetic molecules with diverse pharmacological properties. The 2,6-dioxo-3,6-dihydro-2H-pyran moiety, a derivative of dihydropyran, represents a privileged structure in drug discovery due to its potential to interact with various biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions. The versatility of the pyran ring allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties of this compound

While detailed experimental data for this specific compound are scarce, basic physicochemical properties have been reported by chemical suppliers.

PropertyValueReference
CAS Number 15997-62-3N/A
Molecular Formula C₇H₆O₅N/A
Molecular Weight 170.12 g/mol N/A
Melting Point 90-92 °CN/A
Boiling Point 322 °CN/A
Density 1.38 g/cm³N/A
Synonyms Glutaconic anhydride, 3-hydroxy-, acetate; 4-acetoxy-2H,3H-pyrane-2,6-dioneN/A

Synthesis of Dihydropyran Derivatives

The synthesis of dihydropyran derivatives can be achieved through various synthetic routes. A common and efficient method is the multicomponent reaction, which allows for the construction of complex molecules in a single step from simple starting materials.

General Experimental Protocol: Multicomponent Synthesis of 4H-Pyrans

A widely used approach for synthesizing 4H-pyran derivatives involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a C-H activated acid, such as dimedone or ethyl acetoacetate, often in the presence of a catalyst.

Materials:

  • Aromatic or aliphatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene compound (e.g., dimedone, ethyl acetoacetate) (1 mmol)

  • Catalyst (e.g., piperidine, triethylamine, or a Lewis acid) (catalytic amount)

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • A mixture of the aldehyde, malononitrile, active methylene compound, and catalyst is stirred in the chosen solvent at room temperature or under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

G Aldehyde Aldehyde OnePot One-Pot Reaction Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot ActiveMethylene Active Methylene Compound ActiveMethylene->OnePot Catalyst Catalyst Catalyst->OnePot Dihydropyran Dihydropyran Derivative OnePot->Dihydropyran

Biological Activities of Dihydropyran Derivatives

Derivatives of the dihydropyran scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of dihydropyran derivatives against various cancer cell lines. Their antiproliferative activity is often attributed to the induction of apoptosis and cell cycle arrest. Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dihydropyran derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Certain dihydropyran derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compound

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Targeting Cellular Signaling Pathways

The therapeutic effects of dihydropyran derivatives are often linked to their ability to modulate specific cellular signaling pathways. For instance, some have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation DHP Dihydropyran Derivative DHP->PI3K Inhibition

Conclusion and Future Perspectives

The 2,6-dioxo-3,6-dihydro-2H-pyran scaffold and its derivatives represent a promising area of research for the development of new therapeutic agents. While information on specific compounds like this compound is currently limited, the broader class of dihydropyrans has demonstrated significant potential in medicinal chemistry. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives to elucidate their structure-activity relationships, mechanisms of action, and therapeutic potential. Advanced in silico modeling, coupled with robust in vitro and in vivo studies, will be crucial in unlocking the full potential of this versatile scaffold in drug discovery.

In-Depth Technical Guide: 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate (CAS No: 15997-62-3). This compound, a derivative of the pyran family, holds potential as a versatile intermediate in organic synthesis. This document consolidates available data on its synthesis and physicochemical properties, offering a foundational resource for researchers in medicinal chemistry and materials science. While its direct biological activity is not extensively documented, its structural similarity to compounds with known biological relevance, such as dehydroacetic acid, suggests potential for further investigation.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with a pyran ring system. The core structure consists of a six-membered ring containing one oxygen atom, with two carbonyl groups at positions 2 and 6, and an acetate group attached at position 4.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15997-62-3[1]
Molecular Formula C₇H₆O₅[1]
Molecular Weight 170.12 g/mol [1]
Melting Point 90-92 °C
Boiling Point 322 °C
Density 1.38 g/cm³
Flash Point 146 °C
Appearance Light brown solid[2]

Synthesis

A documented synthetic route for this compound involves the reaction of acetone-1,3-dicarboxylic acid with acetic anhydride.[2]

Experimental Protocol:

Materials:

  • Acetone-1,3-dicarboxylic acid

  • Acetic anhydride

  • Toluene

Procedure: [2]

  • Add acetone-1,3-dicarboxylic acid (30 g; 205 mmol) in portions to acetic anhydride (55 ml; 582 mmol).

  • Stir the mixture at 35°C for 24 hours.

  • Dilute the reaction mixture with toluene (200 ml).

  • Maintain the mixture at 4°C for 3 hours to facilitate precipitation.

  • Isolate the precipitate by filtration.

  • Wash the precipitate with toluene.

  • Dry the solid under reduced pressure to yield this compound.

This procedure reportedly yields a light brown solid with a yield of 54%.[2]

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup cluster_product Product Acetone-1,3-dicarboxylic acid Acetone-1,3-dicarboxylic acid Reaction Reaction Acetone-1,3-dicarboxylic acid->Reaction Acetic anhydride Acetic anhydride Acetic anhydride->Reaction Stir at 35°C, 24h Stir at 35°C, 24h Dilute with Toluene Dilute with Toluene Cool to 4°C Cool to 4°C Filter and Dry Filter and Dry This compound This compound Filter and Dry->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

Table 2: Spectroscopic Data for this compound

Technique Data Reference
¹H NMR (DMSO-d₆)δ 6.35 (1H, s, CH), 3.69 (2H, s, CH₂), 2.30 (3H, s, CH₃)[2]
Mass Spectrometry ESI/APCI(-): 169 (M-H)[2]
¹³C NMR Data not currently available in published literature.
Infrared (IR) Data not currently available in published literature.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure

G Molecular Structure Molecular Structure 1H NMR 1H NMR 1H NMR->Molecular Structure Confirms proton environments Mass Spec Mass Spec Mass Spec->Molecular Structure Confirms molecular weight 13C NMR 13C NMR 13C NMR->Molecular Structure Confirms carbon backbone (Data Needed) IR Spec IR Spec IR Spec->Molecular Structure Confirms functional groups (Data Needed)

Caption: Relationship between spectroscopic data and structural confirmation.

Potential for Biological Activity

While no specific biological activity has been reported for this compound, its structural relationship to dehydroacetic acid (DHA) suggests potential areas for investigation. DHA and its derivatives are known to exhibit antimicrobial and antifungal properties. The core pyran-dione structure is a key pharmacophore in various biologically active molecules.

It is important to note that the target compound was synthesized as an intermediate in the development of thieno[2,3-b]pyridine derivatives, which have shown antiviral activity, specifically against HIV.[2] This suggests that while the intermediate itself may not have been directly tested, it is part of a synthetic pathway leading to biologically active molecules.

Further research, including in vitro and in vivo assays, is necessary to determine the specific biological profile of this compound.

Conclusion

This technical guide has summarized the currently available information on this compound. The provided synthetic protocol and partial spectroscopic data serve as a valuable starting point for researchers. Key data gaps, particularly the lack of ¹³C NMR, IR spectra, and any direct biological activity studies, highlight opportunities for future research to fully characterize this compound and explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to 1H NMR Spectroscopic Data for Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for pyran derivatives, a core heterocyclic scaffold in numerous natural products and pharmacologically active compounds. This document details experimental protocols for acquiring high-quality 1H NMR spectra and presents a curated collection of spectral data for key pyran derivatives. Furthermore, it visualizes a common synthetic pathway and a logical workflow for spectral interpretation to aid in the structural elucidation of these important molecules.

Data Presentation: 1H NMR of Pyran Derivatives

The following tables summarize the characteristic 1H NMR chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz) for several common pyran derivatives. The data is presented for different deuterated solvents as noted, which can influence chemical shifts.

Table 1: 1H NMR Data for Tetrahydropyran and Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
TetrahydropyranCDCl₃H2, H6 (axial & equatorial)~3.55m-
H3, H5 (axial & equatorial)~1.65m-
H4 (axial & equatorial)~1.55m-
Tetrahydropyran-2-methanolCDCl₃H23.21m-
H3a1.85m-
H3e, H4a, H4e, H5a, H5e1.32 - 1.60m-
H6a3.42mJ = 3.8, 11.5
H6e4.01m-
-CH₂OH3.51, 3.53ddJ = -11.5
-OH---

Data compiled from various sources. Chemical shifts are approximate and can vary based on concentration and temperature.

Table 2: 1H NMR Data for Dihydropyran and Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3,4-Dihydro-2H-pyranCDCl₃H23.96t-
H31.98m-
H41.85m-
H54.64mJ = 3.8, 6.2
H66.34dJ = 6.2
Substituted 4H-Pyran-4-one-H2, H6Variesd-
H3, H5Variesd-

Note: The chemical shifts for substituted pyrans can vary significantly depending on the nature and position of the substituents.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality 1H NMR spectra. The following is a generalized methodology for the analysis of pyran derivatives.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum of the analyte.

  • Solvent Selection: Choose a deuterated solvent in which the pyran derivative is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH).

  • Concentration: Dissolve 5-10 mg of the solid pyran derivative or 5-10 µL of a liquid sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm. Many commercially available deuterated solvents already contain TMS.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If solid particles are present, filter the solution into the NMR tube.

NMR Instrument Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-12 ppm for most organic compounds).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is important for accurate integration.

    • Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually adequate.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

  • Integration: Integrate the signals to determine the relative ratios of the different types of protons in the molecule.

  • Peak Picking: Identify the chemical shift of each peak.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of pyran derivatives.

pyran_protons cluster_pyran Tetrahydropyran Proton Numbering Pyran H2_label H2, H6 Pyran->H2_label ~3.55 ppm H3_label H3, H5 Pyran->H3_label ~1.65 ppm H4_label H4 Pyran->H4_label ~1.55 ppm

Figure 1. Proton environment in Tetrahydropyran.

diels_alder cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde Dihydropyran Dihydropyran Derivative Aldehyde->Dihydropyran Diels-Alder Reaction Diene Diene Diene->Dihydropyran

Figure 2. Diels-Alder synthesis of a dihydropyran.

spectral_interpretation_workflow A Acquire 1H NMR Spectrum B Determine Number of Signals (Chemically non-equivalent protons) A->B C Analyze Chemical Shifts (δ) (Functional groups & electronic environment) B->C D Analyze Integration (Relative number of protons) C->D E Analyze Multiplicity (Splitting Pattern) (Neighboring protons) D->E F Propose Structure Fragments E->F G Assemble Fragments to Propose Final Structure F->G H Verify Structure G->H

Figure 3. Workflow for 1H NMR spectral interpretation.

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate is a member of the pyranone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products. The structural elucidation of such molecules is paramount for understanding their chemical properties and biological activities. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the carbon framework of a molecule. This guide offers a detailed exploration of the predicted ¹³C NMR spectrum of this compound, alongside generalized experimental protocols for data acquisition.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of similar structures, such as dihydro-2H-pyran-3(4H)-one, and general principles of ¹³C NMR spectroscopy.[1][2] The chemical environment of each carbon atom dictates its chemical shift, with electronegative atoms and unsaturated bonds typically causing a downfield shift (higher ppm value).[3][4]

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C2~160-165Carbonyl carbon in a lactone, deshielded by the adjacent oxygen atom.
C3~30-40Methylene carbon adjacent to a carbonyl group.
C4~140-150Olefinic carbon bearing an oxygen substituent (acetate group), significantly deshielded.
C5~100-110Olefinic carbon adjacent to a carbonyl group.
C6~160-165Carbonyl carbon in a lactone, deshielded by the adjacent oxygen atom.
C=O (acetate)~168-172Carbonyl carbon of the acetate group.
CH₃ (acetate)~20-25Methyl carbon of the acetate group.

Experimental Protocols

While specific experimental conditions for the target molecule are not available, a general protocol for acquiring ¹³C NMR spectra of related organic compounds is provided below.

Sample Preparation
  • Sample Dissolution: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer operating at a frequency of 100-150 MHz for the ¹³C nucleus.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is commonly used.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

    • Temperature: Spectra are usually acquired at room temperature (298 K).

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Chemical Shift Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the ¹³C NMR analysis of a novel pyranone derivative like this compound.

workflow cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Solvent, Standard) purification->sample_prep data_acq 13C NMR Data Acquisition sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline) data_acq->data_proc peak_picking Peak Picking & Chemical Shift Determination data_proc->peak_picking assignment Signal Assignment to Carbon Atoms peak_picking->assignment comparison Comparison with Predicted Data & Related Compounds assignment->comparison structure_confirm Structure Confirmation comparison->structure_confirm

Caption: Workflow for the synthesis and ¹³C NMR analysis of this compound.

Signaling Pathway and Molecular Interactions

While a specific signaling pathway involving this compound is not defined, pyranone-containing molecules are known to interact with various biological targets. The structural features of this molecule, including the two carbonyl groups, the enol acetate moiety, and the heterocyclic ring, provide multiple points for potential interactions with biological macromolecules such as enzymes and receptors. The following diagram illustrates a hypothetical interaction model.

signaling cluster_target Biological Target (e.g., Enzyme Active Site) cluster_effect Biological Effect compound This compound h_bond Hydrogen Bonding compound->h_bond Carbonyl Oxygens hydrophobic Hydrophobic Interactions compound->hydrophobic Pyran Ring covalent Covalent Bonding (potential) compound->covalent Lactone Ring Opening inhibition Enzyme Inhibition h_bond->inhibition hydrophobic->inhibition covalent->inhibition downstream Downstream Signaling Cascade inhibition->downstream modulation Receptor Modulation modulation->downstream

Caption: Hypothetical interaction model of this compound with a biological target.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Pyranone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying the mass spectrometry fragmentation of pyranone compounds. Pyranones, a class of heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group, are prevalent in natural products and form the structural core of many pharmacologically active molecules. Understanding their fragmentation behavior under mass spectrometric analysis is crucial for their identification, structural elucidation, and the development of new therapeutics.

Core Principles of Pyranone Fragmentation

The fragmentation of pyranone compounds in a mass spectrometer is highly dependent on the ionization technique employed and the substitution pattern of the pyranone ring. Electron Ionization (EI) typically induces more extensive fragmentation, providing rich structural information, while softer ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) often yield prominent molecular ions with less fragmentation, which is advantageous for molecular weight determination.

Common fragmentation pathways observed for pyranone-based structures include the retro-Diels-Alder (RDA) reaction, loss of small neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO2), and cleavages of substituent groups.

Retro-Diels-Alder (RDA) Reaction

A characteristic fragmentation pathway for many unsaturated six-membered ring systems, including certain pyranone derivatives, is the retro-Diels-Alder (RDA) reaction.[1] This pericyclic reaction involves the cleavage of the ring to form a diene and a dienophile. For pyranone structures, this can lead to characteristic fragment ions that are diagnostic of the core structure. The favorability of the RDA fragmentation is influenced by the substitution pattern and the ionization method used.[2]

Caption: Retro-Diels-Alder (RDA) fragmentation of a pyranone molecular ion.

Neutral Losses

The expulsion of small, stable neutral molecules is a common feature in the mass spectra of pyranones and related heterocyclic compounds.

  • Loss of Carbon Monoxide (CO): A frequent fragmentation pathway, particularly in 2-pyranones (coumarins) and 4-pyranones (chromones), involves the loss of a CO molecule (28 Da) from the pyranone ring.[3] This often leads to the formation of a stable furan or benzofuran radical cation.

  • Loss of Carbon Dioxide (CO2): In some cases, particularly with ESI, the loss of a CO2 molecule (44 Da) can be observed.[4]

  • Loss of Water (H2O): For pyranones containing hydroxyl substituents, the elimination of a water molecule (18 Da) is a common fragmentation pathway.[5]

Quantitative Fragmentation Data

The following tables summarize common fragmentation patterns observed for pyranone-related compounds, such as coumarins and chromones, which serve as valuable models for understanding pyranone fragmentation. The data is compiled from various studies employing different ionization techniques.

Table 1: Common Neutral Losses in EI-MS of Coumarin Derivatives
Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Reference
146 (Coumarin)CO118[4]
146 (Coumarin)CO, CO90[4]
176 (7-Methoxycoumarin)CH3161[6]
176 (7-Methoxycoumarin)CO148[6]
162 (6-Methylcoumarin)CO134[6]
Table 2: Common Fragmentations in ESI-MS/MS of Chromone Derivatives
Precursor Ion [M+H]+ (m/z)FragmentationProduct Ion (m/z)Reference
147 (Chromone)RDA121[7]
147 (Chromone)-CO119[7]
223 (Flavone)RDA121[7]
223 (Flavone)-CO195[7]
255 (Chrysin)RDA153[8]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate mass spectrometric analysis of pyranone compounds. The following sections outline generalized procedures for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Sample Preparation from Plant Material

Given that many bioactive pyranones are of natural origin, a robust sample preparation protocol is the first critical step.

  • Harvesting and Drying: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity.[9] Subsequently, lyophilize (freeze-dry) the material to remove water, which can interfere with analysis.[9]

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for efficient extraction.[2]

  • Extraction:

    • For a broad range of metabolites, a two-phase extraction using a mixture of methanol, chloroform, and water is effective.[10]

    • Alternatively, sonication-assisted extraction with methanol or ethanol can be employed.

  • Filtration and Concentration: Filter the extract to remove solid plant debris.[11] The filtrate can then be concentrated under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the intended chromatographic method (e.g., methanol or acetonitrile for LC-MS, or a derivatizing agent for GC-MS).[12]

Sample_Prep_Workflow Harvest Harvest & Freeze Plant Material Dry Lyophilize (Freeze-Dry) Harvest->Dry Grind Grind to Fine Powder Dry->Grind Extract Solvent Extraction Grind->Extract Filter Filter Extract Extract->Filter Concentrate Concentrate Filtrate Filter->Concentrate Reconstitute Reconstitute for Analysis Concentrate->Reconstitute LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Column LC Separation (e.g., C18) ESI Electrospray Ionization (ESI) LC_Column->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Sample Prepared Sample Sample->LC_Column

References

Synthesis and Characterization of Novel Pyran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel pyran derivatives. The pyran scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant pharmacological activities. This document details the synthetic methodologies, comprehensive characterization techniques, and a summary of the biological activities of these compounds, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of Pyran Derivatives

The synthesis of pyran derivatives is often achieved through multicomponent reactions (MCRs), which offer significant advantages such as high atom economy, procedural simplicity, and the ability to generate molecular diversity in a single step.[1] A common and efficient approach is the one-pot, three or four-component condensation reaction.

General Experimental Protocol for Multicomponent Synthesis of 4H-Pyrans

A widely utilized method for the synthesis of 2-amino-4H-pyran derivatives involves the reaction of an aldehyde, malononitrile, and a C-H activated acidic compound.[2]

Materials:

  • Aromatic or heteroaromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate, dimedone) (1 mmol)

  • Catalyst (e.g., piperidine, L-proline, or a heterogeneous catalyst) (catalytic amount)

  • Solvent (e.g., ethanol, water, or a mixture)

Procedure:

  • A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and the catalyst (e.g., 10 mol%) in the chosen solvent (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol or water, and dried.

  • If necessary, the crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure pyran derivative.

This protocol can be adapted for the synthesis of various pyran derivatives, including pyrano[2,3-c]pyrazoles, by using a pre-formed pyrazolone as the active methylene component.[1]

Characterization of Pyran Derivatives

The structural elucidation of newly synthesized pyran derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups. For instance, the FT-IR spectra of 2-amino-4H-pyran-3-carbonitriles typically show characteristic absorption bands for the amino (NH2) and nitrile (C≡N) groups.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for determining the precise molecular structure. In the ¹H NMR spectra of 4H-pyran derivatives, a characteristic singlet peak for the C4 proton is often observed.[3] Advanced 2D NMR techniques like HMBC and HSQC can provide further structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compounds by providing the exact mass.[3]

Data Presentation: Biological Activities of Novel Pyran Derivatives

Novel pyran derivatives have been extensively evaluated for their biological activities, particularly as anticancer and antimicrobial agents. The following tables summarize the quantitative data from various studies.

Anticancer Activity of Fused Pyran Derivatives

The in vitro anticancer efficacy of various fused pyran derivatives has been assessed against multiple human cancer cell lines using the MTT assay. The results are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundMCF7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colorectal) IC₅₀ (µM)Reference
6e 12.46 ± 2.72--[3]
14b -0.23 ± 0.12-[3]
8c --7.58 ± 1.01[3]
4d --75.1[1]
4k --85.88[1]
P.P 100 ± 5.0--[4]
4-CP.P 60 ± 4.0--[4]
3 1.77--[5]
7i 4.32--[5]

Note: '-' indicates data not available in the cited source.

Antimicrobial Activity of Pyran Derivatives

The antimicrobial potential of novel pyran derivatives has been investigated against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Mycobacterium bovis MIC (µg/mL)Reference
5d 32---[6]
4f ---31.25[7]
4a ---62.5[7]
5a ---62.5[7]
5b ---62.5[7]
5e ---62.5[7]
5f ---62.5[7]
5c 12.512.5--[8]

Note: '-' indicates data not available in the cited source.

Mandatory Visualizations

Experimental Workflow for Multicomponent Synthesis of Pyran Derivatives

The following diagram illustrates a typical experimental workflow for the one-pot, multicomponent synthesis of pyran derivatives.

experimental_workflow reagents Reactants: - Aldehyde - Malononitrile - Active Methylene Compound - Catalyst - Solvent mixing Mixing in Reaction Vessel reagents->mixing reaction Reaction (Stirring/Reflux) mixing->reaction monitoring TLC Monitoring reaction->monitoring workup Work-up: - Cooling - Filtration reaction->workup monitoring->reaction purification Purification: Recrystallization workup->purification characterization Characterization: - FT-IR - NMR - Mass Spec purification->characterization

A typical workflow for the synthesis of pyran derivatives.
Signaling Pathway for Anticancer Activity of Pyran Derivatives

Several studies have indicated that novel pyran derivatives exert their anticancer effects by inducing apoptosis and cell cycle arrest, often through the inhibition of cyclin-dependent kinase 2 (CDK2).[1][9] The diagram below depicts a simplified signaling pathway illustrating this mechanism of action.

signaling_pathway Pyran Pyran Derivative CDK2 CDK2/Cyclin Complex Pyran->CDK2 Inhibition DNA_Damage DNA Damage Pyran->DNA_Damage Induction CellCycle Cell Cycle Progression (G1/S Transition) CDK2->CellCycle Promotion Apoptosis Apoptosis CellCycle->Apoptosis Inhibition of Progression Leads to Apoptosis DNA_Damage->Apoptosis Activation

References

In-Depth Technical Guide to Theoretical Computational Studies of Pyranone Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical computational methodologies employed in the study of pyranone structures. Pyranone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Computational chemistry plays a pivotal role in elucidating the structural, electronic, and reactivity properties of these molecules, thereby accelerating the drug discovery and development process. This guide will delve into the core computational techniques, present key quantitative data from recent studies, and provide detailed experimental and computational protocols.

Core Computational Methodologies

The computational investigation of pyranone structures predominantly relies on a synergistic application of several powerful techniques. These methods allow for a detailed understanding of the molecule's behavior at an atomic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations for molecules of the size and complexity of pyranone derivatives.[2][3] It offers a good balance between accuracy and computational cost, making it ideal for calculating the electronic structure and properties of these compounds.

Key applications of DFT in pyranone research include:

  • Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.[4]

  • Electronic Properties: Calculating fundamental parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.[2]

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.[5][6]

  • Vibrational Analysis: Predicting infrared and Raman spectra to aid in the characterization of synthesized compounds.[6]

  • Reactivity Descriptors: Calculating global chemical reactivity parameters such as ionization potential, electron affinity, chemical hardness, and softness.[4]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of pyranone research, it is instrumental in understanding how these derivatives interact with biological targets, such as enzymes and receptors.[2][8] This method helps in:

  • Binding Affinity Prediction: Estimating the strength of the interaction between a pyranone derivative and a protein target.

  • Binding Mode Analysis: Visualizing the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.[2]

  • Virtual Screening: Screening large libraries of pyranone derivatives to identify potential lead compounds with high binding affinity for a specific target.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time.[3][9] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can:

  • Assess Complex Stability: Evaluate the stability of a pyranone derivative when bound to its biological target over a period of time.[2]

  • Study Conformational Changes: Observe how the pyranone and the target protein adapt their conformations upon binding.

  • Analyze Solvent Effects: Investigate the role of water molecules and other solvent components in the binding process.[9]

Quantitative Data from Computational Studies

The following tables summarize key quantitative data obtained from various computational studies on pyranone structures. This data provides a basis for comparing the properties and potential biological activities of different derivatives.

Table 1: Calculated Electronic Properties of Pyranone Derivatives using DFT

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
4g (4-NO2 substituted)--Lower value[2]
4i (4-Cl substituted)--Higher value[2]
4j (3,4,5-(OCH3)3 substituted)--Higher value[2]
4d---[2]

Note: Specific HOMO and LUMO energy values were not provided in the abstract, but the relative energy gap was discussed.

Table 2: Biological Activity Data for Pyranone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4g (4-NO2 substituted)SW-48034.6[2]
MCF-742.6[2]
4i (4-Cl substituted)SW-48035.9[2]
MCF-734.2[2]
4j (3,4,5-(OCH3)3 substituted)SW-48038.6[2]
MCF-726.6[2]
Compound 1HL-6031.02[10]
Compound 2HL-6034.62[10]
Compound 3HL-6027.90[10]
Compound 9HL-6041.07[10]

Table 3: Calculated Interaction and Bond Dissociation Energies

DerivativeInteraction Energy with Water (kcal/mol)Hydrogen Bond Dissociation Energy (H-BDE) (kcal/mol)Reference
RS-1~63-[9]
RS-2~63-[9]
RS-3Strongest interaction-[9]
RS-4Strongest interaction-[9]
RS-5~70-[9]
RS-6Lowest interaction~83[3][9]

Experimental and Computational Protocols

This section provides detailed methodologies for the key computational techniques discussed. These protocols are generalized from procedures reported in the cited literature.

Density Functional Theory (DFT) Calculations
  • Structure Preparation: The initial 3D structure of the pyranone derivative is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized to its ground state energy using a specified DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and other reactivity descriptors.[2][4]

Molecular Docking Protocol
  • Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the pyranone derivative is prepared. This involves assigning correct bond orders and adding hydrogen atoms. The structure is then energy-minimized.

  • Binding Site Definition: The active site or binding pocket of the target protein is defined. This is often based on the location of a known inhibitor or through computational prediction of binding sites.

  • Docking Simulation: A docking program is used to place the pyranone derivative into the defined binding site in various orientations and conformations. The program then scores these different poses based on a scoring function that estimates the binding affinity.[11]

  • Analysis of Results: The top-scoring poses are analyzed to understand the binding mode and the key interactions between the ligand and the protein.

Molecular Dynamics (MD) Simulation Protocol
  • System Setup: The docked complex from the molecular docking study is placed in a simulation box. The box is then filled with solvent molecules (typically water) and ions to neutralize the system and mimic physiological conditions.

  • Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This equilibration phase allows the system to relax to a stable state.

  • Production Run: The MD simulation is run for a specific period of time (e.g., nanoseconds), during which the trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to study the dynamics of the system. This includes calculating root-mean-square deviation (RMSD) to assess stability, analyzing hydrogen bonds, and observing conformational changes.[2]

Visualizations of Computational Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows and logical relationships in the computational study of pyranone structures.

Computational_Workflow cluster_start Initial Phase cluster_dft Quantum Mechanics cluster_docking Molecular Interactions cluster_md System Dynamics cluster_end Outcome start Pyranone Structure Selection dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft properties Calculation of Electronic Properties (HOMO, LUMO, MEP) dft->properties docking Molecular Docking (Protein Target) properties->docking binding_analysis Binding Mode & Affinity Analysis docking->binding_analysis md Molecular Dynamics Simulation binding_analysis->md stability_analysis Complex Stability & Dynamic Analysis md->stability_analysis sar Structure-Activity Relationship (SAR) & Lead Optimization stability_analysis->sar Logical_Relationships cluster_input Input Structure cluster_properties Calculated Properties cluster_implications Predicted Implications cluster_activity Overall Prediction pyranone Pyranone Derivative homo_lumo HOMO-LUMO Gap mep Molecular Electrostatic Potential (MEP) binding_energy Docking Score/ Binding Energy rmsd RMSD in MD Simulation reactivity Chemical Reactivity & Stability homo_lumo->reactivity interaction_sites Reactive Site Identification mep->interaction_sites binding_affinity Binding Affinity to Target binding_energy->binding_affinity complex_stability Stability of Ligand-Protein Complex rmsd->complex_stability biological_activity Potential Biological Activity reactivity->biological_activity interaction_sites->biological_activity binding_affinity->biological_activity complex_stability->biological_activity

References

A Technical Guide to Determining the Solubility of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes. This guide provides a comprehensive framework for determining the solubility of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and theoretical considerations to enable researchers to generate this crucial data in-house.

Introduction: The Importance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in chemical and pharmaceutical sciences. For a compound like this compound, which may serve as a building block in organic synthesis or as a potential therapeutic agent, understanding its solubility profile is paramount for:

  • Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Designing effective drug delivery systems.

  • Predicting Bioavailability: Assessing the potential absorption of a compound in vivo.

  • Crystallization and Polymorphism Studies: Controlling the solid-state properties of the material.

Structural Analysis and Predicted Solubility of this compound

The chemical structure of this compound (C₇H₆O₅, Molar Mass: 170.12 g/mol ) provides initial clues to its solubility.[1] Key structural features include:

  • A Lactone Ring (cyclic ester): This is a polar functional group.

  • A Ketone Group: Another polar functional group.

  • An Acetate Ester Group: This also contributes to the polarity of the molecule.

  • A Carbon-Carbon Double Bond: This adds some non-polar character.

Based on the principle of "like dissolves like," we can make some general predictions:

  • High Polarity: The presence of multiple polar functional groups (lactone, ketone, ester) suggests that the molecule will be more soluble in polar solvents.

  • Hydrogen Bonding: The oxygen atoms in the functional groups can act as hydrogen bond acceptors, favoring solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can engage in dipole-dipole interactions. A related compound, 6-methyl-2-oxo-2H-pyran-4-yl acetate, is reported to be soluble in chloroform and dichloromethane.[2]

  • Limited Solubility in Nonpolar Solvents: Due to its high polarity, the compound is expected to have low solubility in nonpolar solvents like hexane and toluene.

Experimental Protocols for Solubility Determination

A systematic approach to determining solubility involves both qualitative screening and quantitative measurement.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

  • Record the observations.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials:

  • This compound

  • Selected organic solvents

  • Screw-cap vials or flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (enough to ensure solid remains after reaching equilibrium).

    • Add a known volume of the solvent.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not change between time points).

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered sample with a known volume of a suitable solvent (usually the same solvent or a mobile phase for chromatography).

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

Solvent ClassificationSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol
Ethanol
Polar Aprotic Acetone
Acetonitrile
Ethyl Acetate
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Slightly Polar Dichloromethane
Chloroform
Nonpolar Toluene
Hexane

Visualizing Workflows and Principles

Diagrams can aid in understanding the experimental process and the underlying principles of solubility.

experimental_workflow start Start: Obtain Pure Compound and Solvents qual_screen Qualitative Solubility Screening (e.g., 10 mg in 1 mL solvent) start->qual_screen classify Classify as Soluble, Partially Soluble, or Insoluble qual_screen->classify quant_setup Prepare for Quantitative Measurement (Shake-Flask Method) classify->quant_setup For Soluble/Partially Soluble add_excess Add Excess Solid to Known Volume of Solvent quant_setup->add_excess equilibrate Equilibrate with Agitation (e.g., 24-72h at constant T) add_excess->equilibrate sample Sample Supernatant equilibrate->sample filter Filter through 0.45 µm Syringe Filter sample->filter analyze Analyze Concentration (e.g., HPLC-UV) filter->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End: Report Data calculate->end

Caption: Experimental workflow for determining the solubility of a compound.

solubility_factors cluster_solvents Organic Solvents compound This compound (Polar Molecule) polar_protic Polar Protic (e.g., Ethanol) - H-Bonding - Dipole-Dipole compound->polar_protic High Solubility (Expected) polar_aprotic Polar Aprotic (e.g., Acetone) - Dipole-Dipole compound->polar_aprotic Good Solubility (Expected) nonpolar Nonpolar (e.g., Hexane) - Van der Waals forces compound->nonpolar Low Solubility (Expected)

Caption: Factors influencing the solubility of the target compound in different solvent classes.

References

Methodological & Application

Application Notes and Protocols: The Use of 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl Acetate and its Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols concerning the use of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate in organic synthesis. It is important to note that while this specific compound, identified with CAS number 15997-62-3, is recognized, detailed literature on its direct applications in organic synthesis is sparse.[1] Consequently, this guide will also focus extensively on its immediate and well-documented precursor, Dehydroacetic Acid (DHA), from which the target compound is derived.

Dehydroacetic acid (3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one, CAS 520-45-6) is a versatile pyrone derivative with numerous industrial applications.[2] It serves as a fungicide, bactericide, food preservative (E265), and a plasticizer in synthetic resins.[2][3] Furthermore, it is a valuable intermediate in pharmaceutical synthesis.[3] Understanding the synthesis and reactivity of DHA provides a strong foundation for exploring the potential of its acetylated derivative, this compound.

Section 1: Dehydroacetic Acid (DHA) - The Precursor

Synthesis of Dehydroacetic Acid

Dehydroacetic acid is primarily synthesized through the base-catalyzed dimerization of diketene.[2] Another common method involves the self-condensation of ethyl acetoacetate.

Experimental Protocol: Synthesis of Dehydroacetic Acid from Ethyl Acetoacetate

This protocol is adapted from established literature procedures.

Materials:

  • Ethyl acetoacetate

  • Sodium bicarbonate

  • Ethanol

  • Distillation apparatus

  • Heating mantle

  • Ice bath

Procedure:

  • In a distillation flask, place ethyl acetoacetate.

  • Add a catalytic amount of sodium bicarbonate.

  • Heat the mixture. Ethanol will begin to distill off.

  • Continue heating until the distillation of ethanol ceases. The temperature of the reaction mixture will rise.

  • Once the reaction is complete, allow the mixture to cool. The residue will solidify.

  • The crude dehydroacetic acid can be purified by distillation under reduced pressure. The fraction boiling between 128-140°C at 12 mmHg is collected.[4]

  • Further purification can be achieved by recrystallization from ethanol to yield a product with a melting point of 108°C.[4]

Quantitative Data for DHA Synthesis

Starting MaterialCatalystReaction ConditionsProductYieldMelting PointReference
Ethyl acetoacetateSodium bicarbonateHeating, distillation of ethanolDehydroacetic acid53%104-110°C[4]
DiketeneImidazole, DABCO, or PyridineBase-catalyzed dimerizationDehydroacetic acid--[2]
Applications of Dehydroacetic Acid in Synthesis

Dehydroacetic acid is a versatile building block for the synthesis of various heterocyclic compounds. Its reactive sites, including the hydroxyl group, the acetyl group, and the pyrone ring, allow for a range of chemical transformations. It is a precursor for the synthesis of dimethyl-4-pyridones.[2]

Section 2: this compound

Proposed Synthesis

This compound can be synthesized by the acetylation of the enolic hydroxyl group of dehydroacetic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dehydroacetic acid

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Anhydrous diethyl ether

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve dehydroacetic acid in a minimal amount of pyridine at room temperature with stirring.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to afford pure this compound.

Potential Applications in Organic Synthesis

While specific applications are not widely documented, the structure of this compound suggests its utility as a versatile intermediate in organic synthesis.

  • Acylating Agent: The acetate group can act as a leaving group, allowing the pyranone moiety to be used as an acylating agent.

  • Dienophile in Diels-Alder Reactions: The activated double bond within the pyranone ring could participate as a dienophile in [4+2] cycloaddition reactions, leading to the formation of complex bicyclic systems.

  • Precursor for Heterocycle Synthesis: The reactive dicarbonyl functionality and the enol acetate offer multiple sites for reaction with nucleophiles, such as amines and hydrazines, to construct a variety of heterocyclic scaffolds, including pyridines and pyrazoles.

Visualizations

Synthesis_of_Dehydroacetic_Acid ethyl_acetoacetate Ethyl Acetoacetate reaction Self-condensation ethyl_acetoacetate->reaction na_hco3 NaHCO3 (cat.) na_hco3->reaction heat Heat heat->reaction ethanol Ethanol (distilled off) dha Dehydroacetic Acid reaction->ethanol reaction->dha

Caption: Synthesis of Dehydroacetic Acid.

Acetylation_of_DHA dha Dehydroacetic Acid reaction Acetylation dha->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction pyridine Pyridine pyridine->reaction target_compound This compound reaction->target_compound

Caption: Proposed synthesis of the target compound.

Potential_Reactions cluster_reactions Potential Synthetic Transformations main_compound 2,6-Dioxo-3,6-dihydro-2H- pyran-4-yl acetate acylation Acylation Reactions main_compound->acylation As an acylating agent diels_alder Diels-Alder Reactions main_compound->diels_alder As a dienophile heterocycle_synthesis Heterocycle Synthesis main_compound->heterocycle_synthesis As a precursor

Caption: Potential applications in organic synthesis.

References

Application Notes and Protocols: 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl Acetate as a Versatile Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate and its close analogue, dehydroacetic acid (DHA), as versatile precursors for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined below are based on established literature for dehydroacetic acid, which serves as an excellent proxy for the reactivity of the title compound due to the similar reactivity of the pyran-2,6-dione core. The 4-acetoxy group is a good leaving group and can be expected to undergo similar transformations to the 4-hydroxy group of DHA, often under milder conditions or with enhanced reactivity.

Overview of Reactivity

This compound possesses multiple reactive sites, making it a valuable starting material for complex molecule synthesis. The endocyclic ketone, the enol acetate, and the activated methylene group are all amenable to reactions with various nucleophiles and electrophiles. This reactivity allows for the construction of various heterocyclic systems, including pyridines, pyrazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[1][2]

Synthesis of Pyridine Derivatives

A prominent application of this building block is in the synthesis of substituted pyridine derivatives. A common strategy involves a multi-step sequence initiated by a Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized to afford the pyridine ring.[3][4][5]

Synthesis of Chalcone Intermediate

The first step involves the condensation of the pyran derivative with an appropriate aldehyde.

Experimental Protocol:

  • To a solution of this compound (or dehydroacetic acid) (0.01 mol) and a substituted aldehyde (0.01 mol) in 20 mL of chloroform, add 10 drops of piperidine.

  • Reflux the reaction mixture for 8-10 hours. A Barrett-type distillation receiver can be used to collect the chloroform-water azeotrope.[5]

  • Allow the reaction mixture to cool to room temperature.

  • The product will crystallize as the remaining chloroform evaporates.

  • Collect the crystals by filtration and recrystallize from a chloroform-ethanol mixture (70:30 v/v) to yield the pure chalcone intermediate.[5]

Synthesis of Pyridine-Pyrazole Conjugates

The chalcone intermediate can be further reacted with a nitrogen source and a dicarbonyl equivalent to form a pyridine ring fused or linked to another heterocycle.

Experimental Protocol:

  • Dissolve the chalcone intermediate (0.01 mol) in 20 mL of absolute ethanol.

  • Add malononitrile (0.01 mol) and an excess of ammonium acetate.

  • Reflux the reaction mixture for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired pyridine derivative.[5]

Quantitative Data for Pyridine-Pyrazole Conjugate Synthesis:

EntryAldehyde MoietyChalcone Yield (%)Final Product Yield (%)
11-phenyl-1H-pyrazole-4-carbaldehyde7568
21-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde8273
31-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde7871

Note: Yields are based on reactions starting from dehydroacetic acid and are indicative for the acetate derivative.

Synthesis of Pyrazole Derivatives

The pyran-2,6-dione system can react with hydrazine derivatives to yield pyrazole-containing compounds. This reaction typically proceeds through the opening of the pyran ring followed by cyclization.[6]

Experimental Protocol:

  • To a solution of the chalcone derived from this compound (0.01 mol) in glacial acetic acid (20 mL), add hydrazine hydrate (0.015 mol).

  • Reflux the mixture for 6 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to give the pure pyrazole derivative.[6]

Quantitative Data for Pyrazole Synthesis:

EntryChalcone SubstituentYield (%)
1Phenyl72
24-Chlorophenyl78
34-Methoxyphenyl75

Note: Yields are based on reactions of chalcones derived from dehydroacetic acid and are indicative.

Synthesis of Pyrimidine Derivatives

The reaction with amidines or guanidine provides a route to pyrimidine-fused or substituted heterocycles. The 1,3-dicarbonyl nature of the opened pyran ring is key to this transformation.[7][8]

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium (0.02 mol) in absolute ethanol (30 mL).

  • To this solution, add guanidine hydrochloride (0.01 mol) and the chalcone derived from this compound (0.01 mol).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture and pour it into ice water.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pyrimidine derivative.

Mandatory Visualizations

Reaction_Scheme_Pyridine cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization start 2,6-Dioxo-3,6-dihydro-2H- pyran-4-yl Acetate reagents1 Piperidine, Chloroform, Reflux start->reagents1 aldehyde Substituted Aldehyde aldehyde->reagents1 chalcone Chalcone Intermediate reagents2 Ethanol, Reflux chalcone->reagents2 reagents1->chalcone malononitrile Malononitrile malononitrile->reagents2 ammonium_acetate Ammonium Acetate ammonium_acetate->reagents2 pyridine Substituted Pyridine Derivative reagents2->pyridine

Caption: Synthetic pathway for pyridine derivatives.

Reaction_Scheme_Pyrazole chalcone Chalcone Intermediate (from Pyran Acetate) reagents Glacial Acetic Acid, Reflux chalcone->reagents hydrazine Hydrazine Hydrate hydrazine->reagents pyrazole Pyrazole Derivative reagents->pyrazole

Caption: Synthesis of pyrazole derivatives.

Biological_Activity_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_malaria Anti-malarial Pathway start Synthesized Heterocycles (e.g., Pyridine-Pyrazole Conjugates) cox2 COX-2 Enzyme start->cox2 Inhibits enoyl_reductase Enoyl-Acyl-Carrier-Protein Reductase (PfENR) start->enoyl_reductase Inhibits prostaglandins Prostaglandins cox2->prostaglandins Catalyzes inflammation Inflammation prostaglandins->inflammation Mediates fatty_acid Fatty Acid Synthesis enoyl_reductase->fatty_acid Essential for parasite_growth Parasite Growth (Plasmodium falciparum) fatty_acid->parasite_growth Required for

Caption: Conceptual biological pathways.

Potential Applications in Drug Discovery

The heterocyclic scaffolds synthesized from this compound and its analogues have shown significant potential in drug discovery. For instance, pyrazole-pyridine conjugates derived from dehydroacetic acid have demonstrated promising dual anti-malarial and anti-inflammatory activities.[3][4][5][9] Molecular docking studies have suggested that these compounds can bind to key enzymes such as cyclooxygenase-2 (COX-2) and Plasmodium falciparum enoyl-acyl-carrier-protein reductase (PfENR).[4][5] The versatility of the starting pyran-2,6-dione allows for the generation of diverse libraries of heterocyclic compounds for screening against various biological targets.

Safety Information

As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All reactions should be performed in a well-ventilated fume hood. The specific hazards of all reagents should be reviewed from their respective Safety Data Sheets (SDS) before use.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrates. The reactivity of this compound is inferred from its close structural analogue, dehydroacetic acid.

References

Application Notes and Protocols for 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate: A Theoretical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the target molecule, 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate. The following application notes and protocols are therefore a theoretical guide based on the predicted reactivity of its core functional groups, drawing analogies to well-known reactions of cyclic anhydrides and enol acetates. The proposed reaction mechanisms and experimental conditions are intended to serve as a starting point for research and will require significant optimization.

Introduction

This compound is a heterocyclic compound featuring a highly reactive cyclic anhydride moiety, an activated carbon-carbon double bond, and an enol acetate group. This combination of functional groups suggests a rich and diverse reactivity profile, making it a potentially versatile, albeit likely unstable, building block in organic synthesis and materials science. Its potential applications could range from being a monomer in polymerization reactions to a key intermediate in the synthesis of complex heterocyclic systems and pharmaceuticals. The pyran framework is a common motif in numerous natural products and bioactive molecules.

Plausible Synthetic Routes

The synthesis of this compound has not been reported in the literature. A plausible approach would involve the acylation of a precursor such as 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran. The synthesis of this precursor itself is not described, but one could envision a pathway starting from chelidonic acid.

Predicted Reaction Mechanisms and Applications

The reactivity of this compound can be inferred from its constituent functional groups.

Cycloaddition Reactions

The electron-deficient double bond in the dihydropyran ring is expected to be a potent dienophile in Diels-Alder reactions. This reactivity is analogous to that of maleic anhydride. Such cycloadditions would provide a rapid route to complex polycyclic structures.

Logical Relationship for Diels-Alder Reaction

Diels-Alder Reaction Pathway Reactant_A This compound Product Polycyclic Adduct Reactant_A->Product Dienophile Reactant_B Diene (e.g., Butadiene) Reactant_B->Product Diene

Caption: Predicted Diels-Alder reaction of the title compound.

Nucleophilic Acyl Substitution

The cyclic anhydride is susceptible to attack by various nucleophiles, leading to ring-opening. This is a fundamental reaction of anhydrides and would allow for the introduction of a wide range of functionalities.

  • Hydrolysis: Reaction with water will likely yield the corresponding dicarboxylic acid.

  • Alcoholysis: Alcohols are expected to react to form a monoester.

  • Aminolysis: Amines will likely form an amide-acid.

Signaling Pathway for Nucleophilic Acyl Substitution

Nucleophilic Acyl Substitution Pathways Start This compound Dicarboxylic_Acid Ring-opened dicarboxylic acid Start->Dicarboxylic_Acid Hydrolysis Monoester Ring-opened monoester Start->Monoester Alcoholysis Amide_Acid Ring-opened amide-acid Start->Amide_Acid Aminolysis Water H2O Water->Dicarboxylic_Acid Alcohol R-OH Alcohol->Monoester Amine R-NH2 Amine->Amide_Acid

Caption: Ring-opening reactions with various nucleophiles.

Reactions of the Enol Acetate

The enol acetate group can undergo hydrolysis under acidic or basic conditions to reveal a ketone at the C4 position. This ketone could then be a handle for further functionalization, such as aldol reactions or the formation of hydrazones and other derivatives.

Experimental Workflow for Enol Acetate Hydrolysis

Enol Acetate Hydrolysis Workflow Start Dissolve this compound in a suitable solvent Add_Catalyst Add acid or base catalyst Start->Add_Catalyst Heat Heat the reaction mixture Add_Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify the product by chromatography Workup->Purify Product 4-keto-2,6-dioxo-tetrahydropyran derivative Purify->Product

Diastereoselective Synthesis of Substituted Dihydropyrans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dihydropyrans are pivotal structural motifs found in a vast array of natural products and pharmaceutically active compounds. Their synthesis, particularly with stereocontrol, is a significant focus in modern organic chemistry. This document provides detailed application notes and experimental protocols for several powerful diastereoselective methods for the synthesis of substituted dihydropyrans, catering to the needs of researchers in academia and the pharmaceutical industry.

Silyl-Prins Cyclization for the Synthesis of cis-2,6-Disubstituted Dihydropyrans

The silyl-Prins cyclization is a highly effective method for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans. This reaction typically involves the cyclization of vinylsilyl alcohols with aldehydes, promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The high cis-diastereoselectivity is attributed to a chair-like transition state where the substituents adopt equatorial positions to minimize steric hindrance.[1][2]

Experimental Protocol: General Procedure for Silyl-Prins Cyclization

This protocol is adapted from a procedure for the synthesis of cis-2,6-disubstituted dihydropyrans.[3]

Materials:

  • (E)-Vinylsilyl alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (E)-vinylsilyl alcohol (1.0 equiv) and the aldehyde (1.2 equiv).

  • Dissolve the reactants in anhydrous dichloromethane to a concentration of 0.05 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMSOTf (1.0 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted dihydropyran.

Data Presentation
EntryR¹ in Vinylsilyl AlcoholR² in AldehydeProductYield (%)Diastereomeric Ratio (cis:trans)
1n-HexylPhenylacetyl4a75>95:5
2n-HexylHydrocinnamaldehyde4b72>95:5
3n-HexylIsovaleraldehyde4c68>95:5
4CyclohexylPhenylacetyl4d70>95:5
5CyclohexylHydrocinnamaldehyde4e65>95:5
6n-ButylPhenylacetyl4f78>95:5
7n-Hexyl3-(p-hydroxyphenyl)propionaldehyde4g43>95:5
8n-HexylIsopropyl 4-oxobutanoate4h46>95:5

Data adapted from literature reports.[1]

Logical Workflow for Silyl-Prins Cyclization

silyl_prins_workflow start Start: Reactants & Solvent setup Reaction Setup: - Inert atmosphere - Anhydrous CH₂Cl₂ start->setup cool Cooling to -78 °C setup->cool add_la Add TMSOTf (Lewis Acid) cool->add_la react Reaction (1-2 h) add_la->react monitor TLC Monitoring react->monitor quench Quench with sat. NaHCO₃ monitor->quench workup Aqueous Workup: - Separate layers - Extract with CH₂Cl₂ - Wash with brine - Dry over Na₂SO₄ quench->workup purify Purification: - Concentrate - Column Chromatography workup->purify product Product: cis-2,6-Disubstituted Dihydropyran purify->product

Caption: Workflow for the Silyl-Prins Cyclization.

N-Heterocyclic Carbene (NHC) Catalyzed Synthesis of Dihydropyran-2-ones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of dihydropyran-2-ones. These reactions often proceed through [4+2] or [3+3] cycloaddition pathways, demonstrating high levels of stereoselectivity.[4][5] The versatility of NHC catalysis allows for the use of a wide range of substrates.[6][7]

Experimental Protocol: General Procedure for NHC-Catalyzed [3+3] Annulation

This protocol is based on the synthesis of tricyclic dihydropyranones from α-bromoenals and β-tetralones.[6]

Materials:

  • NHC precatalyst (e.g., a triazolium salt)

  • Base (e.g., NEt₃, DABCO, K₂CO₃)

  • α-Bromoenal (1.0 equiv)

  • β-Tetralone (1.2 equiv)

  • Anhydrous solvent (e.g., THF, toluene, CH₂Cl₂)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the NHC precatalyst (5-10 mol%) and the base (1.2 equiv).

  • Add the anhydrous solvent and stir the mixture at the specified temperature (ranging from -5 °C to 45 °C).

  • Add the β-tetralone (1.2 equiv) to the mixture.

  • Slowly add a solution of the α-bromoenal (1.0 equiv) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction until completion, as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the dihydropyranone product.

Data Presentation
Entryα-Bromoenal Substituentβ-Tetralone SubstituentYield (%)Enantiomeric Excess (%)
1PhenylH8592
24-ChlorophenylH9091
34-MethylphenylH8293
42-NaphthylH7888
5Phenyl6-Methoxy8896
64-Chlorophenyl6-Methoxy8695
7Phenyl7-Fluoro8190
8CyclohexylH6281

Data are representative examples from the literature.[6]

Signaling Pathway for NHC Catalysis

nhc_catalysis cluster_0 NHC Catalyst Formation cluster_1 Reaction Cascade precatalyst NHC Precatalyst (e.g., Triazolium Salt) nhc Active NHC Catalyst precatalyst->nhc Deprotonation base Base base->nhc enal α,β-Unsaturated Aldehyde/Enal nhc->enal breslow Breslow Intermediate enal->breslow Nucleophilic Attack homoenolate Homoenolate Intermediate breslow->homoenolate Proton Transfer acylazolium Acylazolium Intermediate homoenolate->acylazolium Oxidation (if applicable) cycloaddition [4+2] or [3+3] Cycloaddition acylazolium->cycloaddition enone Enone/Dienophile enone->cycloaddition product Dihydropyranone Product cycloaddition->product

Caption: Generalized NHC Catalytic Cycle.

Hetero-Diels-Alder Reaction with Bis(oxazoline) Copper(II) Complexes

The inverse electron demand hetero-Diels-Alder reaction is a powerful tool for the synthesis of dihydropyrans. The use of C₂-symmetric bis(oxazoline) copper(II) complexes as chiral Lewis acid catalysts allows for high diastereo- and enantioselectivity.[8][9] This method is effective for the reaction of α,β-unsaturated carbonyl compounds (heterodienes) with electron-rich olefins (heterodienophiles).[10]

Experimental Protocol: General Procedure for Hetero-Diels-Alder Reaction

This protocol is a general representation based on the work of Evans and co-workers.[1][10]

Materials:

  • Bis(oxazoline) copper(II) complex (0.2-10 mol%)

  • α,β-Unsaturated acyl phosphonate or β,γ-unsaturated α-keto ester (heterodiene) (1.0 equiv)

  • Enol ether or sulfide (heterodienophile) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the bis(oxazoline) copper(II) catalyst in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C, -20 °C, or room temperature).

  • Add the heterodiene to the catalyst solution and stir for a few minutes.

  • Add the heterodienophile to the reaction mixture.

  • Stir the reaction for the specified time, monitoring its progress by TLC.

  • After completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the dihydropyran product.

Data Presentation
EntryHeterodieneHeterodienophileCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
1Diethyl (E)-but-2-enoylphosphonateEthyl vinyl ether0.2259598
2Diethyl (E)-3-phenylpropenoylphosphonateEthyl vinyl ether1-2092>99
3Ethyl (E)-2-oxo-4-phenylbut-3-enoate2-Methoxypropene5-788897
4Diethyl (E)-pent-2-enoylphosphonatePhenyl vinyl sulfide209096
5Ethyl (E)-2-oxohex-3-enoateEthyl vinyl ether1-209395

Representative data from the literature.[1][11]

Logical Relationship in Catalytic Cycle

hda_cycle catalyst Chiral Cu(II)-BOX Catalyst activated_complex Activated Heterodiene-Catalyst Complex catalyst->activated_complex heterodiene Heterodiene heterodiene->activated_complex cycloaddition [4+2] Cycloaddition activated_complex->cycloaddition heterodienophile Heterodienophile heterodienophile->cycloaddition product_complex Product-Catalyst Complex cycloaddition->product_complex product_complex->catalyst Catalyst Regeneration product Dihydropyran Product product_complex->product

Caption: Hetero-Diels-Alder Catalytic Cycle.

References

Application Notes and Protocols for Dehydroacetic Acid (DHA) Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl Acetate and its Analogs in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroacetic acid (DHA), chemically known as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry.[1] While direct information on this compound is limited, the extensive research on its parent compound, dehydroacetic acid (DHA), provides a strong foundation for its potential applications in drug discovery. DHA and its analogs have demonstrated significant potential in various therapeutic areas due to their antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] This document provides an overview of the applications of DHA derivatives in drug discovery, along with protocols for their synthesis and biological evaluation.

DHA is a pyrone derivative that is commercially used as an antibacterial and antifungal agent in foods and cosmetics.[5][6] Its structure allows for diverse chemical modifications, leading to the synthesis of numerous derivatives with enhanced or novel biological activities.[7] These derivatives have been explored for their therapeutic potential in oncology, infectious diseases, and inflammatory conditions.

Applications in Drug Discovery

The diverse biological activities of DHA derivatives make them attractive candidates for drug development programs.

  • Anticancer Agents: DHA derivatives have been investigated for their potential in cancer therapy. Certain derivatives have shown the ability to lower circulating acetoacetate levels, which can antagonize acetoacetate-BRAF V600 mutant binding and attenuate tumor growth.[8] For instance, a thiadiazine derivative of DHA exhibited significant potency against cancerous GL261 cells with an IC50 value of 7.1 ± 1.3 µM.[3]

  • Antimicrobial and Antifungal Agents: DHA itself is a known antimicrobial agent.[5] Synthetic modifications of the DHA scaffold have led to the development of derivatives with improved antibacterial and antifungal activities. Enamine derivatives of DHA have shown enhanced activity against Escherichia coli and Staphylococcus aureus.[5] Metal complexes of DHA derivatives have also demonstrated significant antimicrobial potency.[3]

  • Anti-inflammatory and Antioxidant Agents: Chalcone analogs derived from DHA have been reported to possess anti-inflammatory and antioxidant properties.[2][4]

  • Antiviral Agents: Some derivatives of dehydroacetic acid have shown potential as antiviral agents.[4]

Synthesis of Dehydroacetic Acid Derivatives

Dehydroacetic acid serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds.[5][7] The industrial synthesis of DHA typically involves the base-catalyzed dimerization of diketene.[3][6]

Protocol 1: General Synthesis of Dehydroacetic Acid

This protocol describes a common method for the synthesis of dehydroacetic acid from ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Sodium carbonate

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of ethyl acetoacetate is refluxed with a catalytic amount of sodium carbonate.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then acidified with dilute hydrochloric acid to precipitate the crude product.

  • The crude dehydroacetic acid is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol yields pure dehydroacetic acid.

Protocol 2: Synthesis of Enamine Derivatives of Dehydroacetic Acid

This protocol outlines the synthesis of enamine-based derivatives of DHA, which have shown enhanced antibacterial activity.[5]

Materials:

  • Dehydroacetic acid (1)

  • Various primary or secondary amines (e.g., methylamine, aniline)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • A solution of dehydroacetic acid (1) and the desired amine in toluene is refluxed using a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to afford the corresponding enamine derivative.

Biological Evaluation Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is used to assess the antibacterial potency of DHA derivatives.[5]

Materials:

  • DHA derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in MHB in a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Positive (bacteria in broth) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of DHA derivatives on cancer cell lines.

Materials:

  • DHA derivatives

  • Cancer cell lines (e.g., GL261, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight in a CO2 incubator at 37°C.

  • The cells are then treated with various concentrations of the DHA derivatives and incubated for 48-72 hours.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 4 hours.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Quantitative Data

The following table summarizes the reported biological activities of selected dehydroacetic acid derivatives.

Compound/DerivativeTarget/OrganismAssayActivityReference
Dehydroacetic acid (1)E. coliMIC>500 µg/mL[5]
Dehydroacetic acid (1)S. aureusMIC>500 µg/mL[5]
Enamine derivative 4b (N-Me)E. coliMIC100 µg/mL[5]
Enamine derivative 4b (N-Me)S. aureusMIC250 µg/mL[5]
Enamine derivative 4d (N-Ph)S. aureusMIC100 µg/mL[5]
Thiadiazine derivative 75GL261 cancer cellsIC507.1 ± 1.3 µM[3]
Copper(II) complex of benzoyl acetohydrazone ligandE. coliZone of inhibition18.3 mm[3]

Visualizations

Synthesis_of_Dehydroacetic_Acid ethyl_acetoacetate Ethyl Acetoacetate reflux Reflux ethyl_acetoacetate->reflux na2co3 Na2CO3 (catalyst) na2co3->reflux intermediate Reaction Mixture reflux->intermediate acidification Acidification intermediate->acidification hcl Dilute HCl hcl->acidification crude_dha Crude Dehydroacetic Acid acidification->crude_dha filtration Filtration & Washing crude_dha->filtration dried_dha Dried Crude Product filtration->dried_dha recrystallization Recrystallization (Ethanol) dried_dha->recrystallization pure_dha Pure Dehydroacetic Acid recrystallization->pure_dha

Caption: General workflow for the synthesis of Dehydroacetic Acid.

MTT_Assay_Workflow seed_cells Seed cancer cells in 96-well plate adherence Allow cells to adhere overnight seed_cells->adherence treat_cells Treat with DHA derivatives adherence->treat_cells incubation_48_72h Incubate for 48-72 hours treat_cells->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h dissolve_formazan Dissolve formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 DHA_Signaling_Pathway_Hypothesis cluster_cancer Cancer Cell dha_derivative DHA Derivative braf_v600e BRAF V600E dha_derivative->braf_v600e inhibits binding acetoacetate Acetoacetate dha_derivative->acetoacetate lowers levels mek MEK braf_v600e->mek activates acetoacetate->braf_v600e binds & activates erk ERK mek->erk activates proliferation Tumor Growth erk->proliferation promotes

References

Synthesis of Biologically Active Compounds from Pyran Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2][3] Its inherent structural features make it a versatile building block in medicinal chemistry for the development of novel therapeutic agents.[4][5] This document provides detailed application notes and protocols for the synthesis of biologically active compounds derived from pyran precursors, with a focus on anticancer and antimicrobial agents.

Application Note 1: Multicomponent Synthesis of Tetrahydrobenzo[b]pyran Derivatives with Anticancer Activity

This note describes a one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives, which have shown promising cytotoxic activity against various cancer cell lines.[6][7] The methodology is efficient, offering high yields and utilizing readily available starting materials.[8]

General Synthetic Scheme

A common and efficient method for the synthesis of 2-amino-4H-pyrans involves a one-pot three-component reaction of an aldehyde, malononitrile, and a C-H activated carbonyl compound.[9] This reaction can be catalyzed by various catalysts, including green and reusable ones.[8] The reaction generally proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[8][10]

G cluster_reactants Reactants cluster_intermediates Reaction Pathway aldehyde Aromatic Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel dimedone Dimedone michael Michael Addition dimedone->michael catalyst Catalyst (e.g., HASIL, WETSA) catalyst->knoevenagel solvent Solvent (e.g., Ethanol, Water) solvent->knoevenagel knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization product Tetrahydrobenzo[b]pyran Derivative cyclization->product

Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol is adapted from a general procedure for the synthesis of tetrahydrobenzo[b]pyran derivatives.[7]

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Dimedone

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.40 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and dimedone (1.40 g, 10 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Quantitative Data: Yields and Biological Activity

The following table summarizes the yields and anticancer activity (IC50 values) of representative tetrahydrobenzo[b]pyran derivatives against the HCT-116 human colorectal cancer cell line.[7]

CompoundAr-substituentYield (%)IC50 (µM) against HCT-116
4g 4-Cl921.8 ± 0.1
4j 4-NO2951.2 ± 0.1

Application Note 2: Synthesis of Pyrano[2,3-c]pyrazole Derivatives as Antimicrobial Agents

This note details the synthesis of pyrano[2,3-c]pyrazole derivatives, which have demonstrated significant antibacterial activity.[7] The synthetic strategy involves a one-pot, four-component reaction, highlighting the efficiency of multicomponent reactions in generating molecular diversity.[11]

General Synthetic Scheme

The synthesis of pyrano[2,3-c]pyrazoles can be achieved through a one-pot, multi-component reaction involving an aromatic aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester.[11] This reaction proceeds through the formation of a pyrazolone intermediate followed by the construction of the pyran ring.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway aldehyde Aromatic Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel hydrazine Hydrazine Hydrate pyrazolone Pyrazolone Formation hydrazine->pyrazolone ketoester Ethyl Acetoacetate ketoester->pyrazolone catalyst Catalyst (e.g., Piperidine) catalyst->pyrazolone solvent Solvent (e.g., Ethanol) solvent->pyrazolone michael Michael Addition & Cyclization pyrazolone->michael knoevenagel->michael product Pyrano[2,3-c]pyrazole Derivative michael->product

Experimental Protocol: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is a representative example for the synthesis of pyrano[2,3-c]pyrazole derivatives.[11]

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a 100 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol) and hydrazine hydrate (0.50 g, 10 mmol) in 20 mL of ethanol. Reflux the mixture for 2 hours to form the pyrazolone intermediate.

  • To the same flask, add 4-chlorobenzaldehyde (1.40 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and a catalytic amount of piperidine (2-3 drops).

  • Continue to reflux the reaction mixture for an additional 8-10 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and then recrystallize from ethanol to obtain the pure 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Quantitative Data: Yields and Antimicrobial Activity

The following table presents the yields and minimum inhibitory concentration (MIC) values of selected pyrano[2,3-c]pyrazole derivatives against various bacterial strains.[7]

CompoundAr-substituentYield (%)MIC (µM) vs S. aureusMIC (µM) vs B. subtilis
4g 4-Cl8815.631.2
4j 4-NO2917.815.6

Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by Pyran Derivatives

Several pyran-containing compounds have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for anticancer drug development. The binding of pyran derivatives to the ATP-binding pocket of CDK2 prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest and apoptosis.

G Pyran Pyran Derivative CyclinE_CDK2 CyclinE_CDK2 Pyran->CyclinE_CDK2 Inhibition CyclinE CyclinE CyclinE->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation CDK2 CDK2 CDK2->CyclinE_CDK2 E2F E2F Rb->E2F S_Phase S_Phase E2F->S_Phase Transcription pRb pRb CellCycle CellCycle S_Phase->CellCycle

References

Catalytic Routes to Dihydropyrans: Application Notes and Protocols for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the dihydropyran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the catalytic synthesis of dihydropyrans, focusing on key modern methodologies. The information is designed to be a practical guide for the laboratory, with quantitative data summarized for easy comparison and logical workflows visualized for clarity.

Introduction

Dihydropyrans are six-membered heterocyclic compounds containing one oxygen atom and a double bond. Their importance in medicinal chemistry and natural product synthesis has driven the development of numerous synthetic strategies. Catalytic methods are at the forefront of these efforts, offering efficient, selective, and often stereocontrolled access to these valuable building blocks. This document outlines four major catalytic approaches: the Hetero-Diels-Alder reaction, Organocatalytic Michael Addition/Domino Reactions, the Prins Cyclization, and Ring-Closing Metathesis.

Hetero-Diels-Alder Reaction

The Hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical [4+2] cycloaddition for the synthesis of dihydropyrans. In its most common form for this application, an electron-rich alkene (dienophile) reacts with an α,β-unsaturated carbonyl compound (heterodiene). The use of chiral catalysts, typically Lewis acids, can render this reaction highly enantioselective, providing access to optically active dihydropyrans.

Application Notes

The enantioselective HDA reaction is a cornerstone for the asymmetric synthesis of dihydropyrans. Bis(oxazoline)-copper(II) complexes are particularly effective catalysts for the inverse electron demand HDA, where the α,β-unsaturated carbonyl compound acts as the heterodiene. This methodology is known for its operational simplicity, the use of air-stable catalysts, and the ability to be conducted on a multigram scale with low catalyst loadings. The reaction tolerates a variety of substituents on both the heterodiene and the dienophile.

Logical Workflow: Enantioselective Hetero-Diels-Alder Reaction

HDA_Workflow cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Purification cat_prep Prepare Chiral Bis(oxazoline)-Cu(II) Catalyst reactants Combine Heterodiene, Dienophile, and Catalyst cat_prep->reactants reaction Stir at Controlled Temperature reactants->reaction quench Quench Reaction reaction->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolate Pure Dihydropyran

Caption: General workflow for the enantioselective Hetero-Diels-Alder synthesis of dihydropyrans.

Quantitative Data: Enantioselective Hetero-Diels-Alder Reaction
EntryHeterodieneDienophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Diethyl (2-oxoethylidene)phosphonateEthyl vinyl ether(S,S)-t-Bu-box-Cu(OTf)₂ (1)CH₂Cl₂-78249598
2Methyl (E)-4-methoxy-2-oxo-3-butenoateEthyl vinyl ether(S,S)-t-Bu-box-Cu(OTf)₂ (1)CH₂Cl₂-78129197
3(E)-1-Phenyl-2-buten-1-oneEthyl vinyl ether(S,S)-Ph-box-Cu(OTf)₂ (10)THF-78488592

Data sourced from illustrative examples in the literature.

Experimental Protocol: Enantioselective Synthesis of a Dihydropyran via HDA

Materials:

  • (S,S)-tert-Butyl-bis(oxazoline)-copper(II) triflate catalyst

  • Diethyl (2-oxoethylidene)phosphonate (heterodiene)

  • Ethyl vinyl ether (dienophile)

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the (S,S)-t-Bu-box-Cu(OTf)₂ catalyst (0.01 mmol, 1 mol%).

  • Add anhydrous dichloromethane (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add diethyl (2-oxoethylidene)phosphonate (1.0 mmol) to the cooled catalyst solution.

  • Slowly add ethyl vinyl ether (2.0 mmol) to the reaction mixture.

  • Stir the reaction at -78 °C for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran.

Organocatalytic Michael Addition and Domino Reactions

Organocatalysis has emerged as a powerful tool for the synthesis of dihydropyrans, often through domino or cascade reactions that build molecular complexity in a single step. A common strategy involves the Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization/hemiacetalization.

Application Notes

This approach allows for the construction of highly functionalized dihydropyrans with excellent stereocontrol. Chiral amines, such as prolinol derivatives, are frequently used as catalysts. These reactions often proceed under mild conditions and tolerate a wide range of functional groups. The term "domino reaction" refers to a sequence of transformations where the subsequent reaction occurs at the functionality generated in the previous step, all in a one-pot setting.

Reaction Pathway: Organocatalytic Domino Michael-Hemiacetalization

Organo_Domino start α,β-Unsaturated Ketone + 1,3-Dicarbonyl Compound michael Michael Addition start->michael catalyst Chiral Amine Catalyst catalyst->michael cyclization Intramolecular Hemiacetalization michael->cyclization product Functionalized Dihydropyran cyclization->product

Caption: A simplified pathway for the organocatalytic domino synthesis of dihydropyrans.

Quantitative Data: Organocatalytic Synthesis of Dihydropyrans
EntryMichael AcceptorMichael DonorCatalyst (mol%)AdditiveSolventYield (%)ee (%)dr
1ChalconeDimedoneChiral diamine (10)TFA (10 mol%)Toluene9897-
2(E)-3-(4-Nitrophenyl)-1-phenylprop-2-en-1-oneDimedoneChiral diamine (10)TFA (10 mol%)Toluene9596-
3(E)-2-Nitro-3-phenylprop-2-en-1-olMethyl 3-oxobutanoateSquaramide (10)-CH₂Cl₂809571:29

Data sourced from illustrative examples in the literature.

Experimental Protocol: Organocatalytic Synthesis of a Dihydropyran

Materials:

  • Chalcone (Michael acceptor)

  • Dimedone (Michael donor)

  • Chiral N,N'-dimethyl-1,2-diphenylethylenediamine catalyst

  • Trifluoroacetic acid (TFA)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a vial, add chalcone (0.2 mmol), dimedone (0.24 mmol), and the chiral diamine catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) followed by trifluoroacetic acid (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis.

  • Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify the product by flash column chromatography to yield the desired dihydropyran derivative.

Prins Cyclization

The Prins cyclization is an acid-catalyzed reaction between an alkene (typically a homoallylic alcohol) and a carbonyl compound. This reaction can lead to the formation of tetrahydropyrans, which can then be converted to dihydropyrans. A modern variant, the silyl-Prins reaction, offers a more direct route to dihydropyrans.

Application Notes

The Prins cyclization is a versatile method for constructing the pyran ring. The stereochemical outcome can often be controlled by the reaction conditions and the nature of the substrates and catalyst. The silyl-Prins reaction, which utilizes vinylsilanes or allylsilanes, provides a pathway to dihydropyrans by elimination of the silyl group in the final step. Lewis acids such as InCl₃ or TMSOTf are commonly employed as catalysts.

Reaction Mechanism: Silyl-Prins Cyclization

Prins_Mechanism reactants Homoallylic Alcohol + Aldehyde + Lewis Acid oxocarbenium Oxocarbenium Ion Intermediate reactants->oxocarbenium cyclization 6-endo-dig Cyclization oxocarbenium->cyclization cation Carbocation stabilized by β-silicon cyclization->cation elimination Desilylation/ Elimination cation->elimination product cis-2,6-Disubstituted Dihydropyran elimination->product

Caption: Key steps in the silyl-Prins cyclization mechanism for dihydropyran synthesis.

Quantitative Data: Silyl-Prins Cyclization for Dihydropyran Synthesis
EntryHomoallylic AlcoholAldehydeCatalyst (mol%)SolventTime (h)Yield (%)Diastereoselectivity
14-(Trimethylsilyl)pent-4-en-2-olPhenylacetaldehydeInCl₃ (100)CH₂Cl₂1278cis only
24-(Trimethylsilyl)pent-4-en-2-olBenzaldehydeInCl₃ (100)CH₂Cl₂585cis only
34-(Trimethylsilyl)pent-4-en-2-olCyclohexanecarbaldehydeInCl₃ (100)CH₂Cl₂1265cis only

Data sourced from illustrative examples in the literature.

Experimental Protocol: Silyl-Prins Cyclization

Materials:

  • 4-(Trimethylsilyl)pent-4-en-2-ol

  • Phenylacetaldehyde

  • Indium(III) chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aldehyde (3 mmol) and the alcohol (3 mmol) in dry dichloromethane (25 mL) under an inert argon atmosphere at room temperature.

  • Add indium(III) chloride (3 mmol) in one portion.

  • Stir the reaction at room temperature for 5 to 12 hours, monitoring by TLC.

  • Upon completion, add water (50 mL) to the reaction mixture.

  • Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure dihydropyran.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a prominent method for the formation of various ring sizes, including the dihydropyran core. This reaction involves the intramolecular metathesis of a diene, catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts.

Application Notes

RCM is a powerful tool for synthesizing substituted dihydropyrans, particularly in the context of natural product synthesis. The reaction is highly functional group tolerant. The success of the reaction depends on the appropriate design of the diene precursor. The formation of the six-membered dihydropyran ring is generally favored.

Experimental Workflow: Ring-Closing Metathesis

RCM_Workflow precursor Synthesize Diene Precursor metathesis Dissolve Precursor in Solvent precursor->metathesis catalyst Add Grubbs/Hoveyda-Grubbs Catalyst metathesis->catalyst reaction Heat/Stir under Inert Atmosphere catalyst->reaction workup Quench and Purify reaction->workup product Dihydropyran workup->product

Caption: A general experimental workflow for the synthesis of dihydropyrans via RCM.

Quantitative Data: Ring-Closing Metathesis for Dihydropyran Synthesis
EntryDiene PrecursorCatalyst (mol%)SolventTempTimeYield (%)
1(E)-1-(Allyloxy)-4-phenylbut-3-en-2-olGrubbs II (5)CH₂Cl₂Reflux4 h95
21-(Allyloxy)-2-methyl-4-phenylbut-3-en-2-olGrubbs II (5)CH₂Cl₂Reflux12 h88
31-((E)-But-2-en-1-yloxy)-4-phenylbut-3-en-2-olHoveyda-Grubbs II (5)Toluene80 °C12 h92

Data represents typical conditions and yields found in the literature for similar transformations.

Experimental Protocol: Ring-Closing Metathesis for Dihydropyran Synthesis

Materials:

  • Diene precursor (e.g., (E)-1-(allyloxy)-4-phenylbut-3-en-2-ol)

  • Grubbs' second-generation catalyst

  • Dichloromethane (anhydrous, degassed)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diene precursor (1.0 mmol) in anhydrous, degassed dichloromethane (to a concentration of 0.01-0.1 M) in a flame-dried flask under an argon atmosphere.

  • Add Grubbs' second-generation catalyst (0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate the solvent.

  • Purify the crude product directly by flash column chromatography on silica gel to afford the dihydropyran.

Conclusion

The catalytic synthesis of dihydropyrans is a rich and diverse field, offering multiple powerful strategies for chemists. The choice of method depends on the desired substitution pattern, stereochemistry, and the available starting materials. The Hetero-Diels-Alder reaction and organocatalytic domino reactions excel in providing enantiomerically enriched products. The Prins cyclization offers a classic and versatile route, while ring-closing metathesis provides a robust method for complex structures. The protocols and data presented herein serve as a practical starting point for the synthesis and exploration of this important class of heterocyclic compounds.

Protecting Group Strategies for 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the chemical modification of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate. The inherent reactivity of the C4-hydroxyl group (present as an acetate) and the enolizable β-dicarbonyl system necessitates a careful selection of protecting groups to achieve regioselective reactions at other positions of the pyran ring. This guide outlines common protection and deprotection strategies for the C4-hydroxyl group, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis.

Introduction to Protecting Group Strategies

The this compound core is a key structural motif in various natural products and pharmacologically active compounds. Chemical derivatization of this scaffold is often required to modulate its biological activity. However, the acidic proton of the enolized β-dicarbonyl system and the potential for hydrolysis of the acetate group present significant challenges in selective synthesis. Protection of the C4-hydroxyl group as a more stable ether derivative is a common and effective strategy to overcome these challenges, enabling a wider range of chemical transformations on the pyran core.

This note focuses on three widely used protecting groups for the C4-hydroxyl moiety: the Benzyl (Bn) group, the Methoxymethyl (MOM) group, and the tert-Butyldimethylsilyl (TBDMS or TBS) group. The selection of a particular protecting group depends on the desired reaction conditions for subsequent steps and the required orthogonality for deprotection.

Protecting Group Selection and Logical Workflow

The choice of a protecting group is dictated by its stability under various reaction conditions and the specific methods required for its removal. The following diagram illustrates a logical workflow for selecting a protecting group based on the desired chemical transformations.

Caption: Logical workflow for protecting group strategies.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection and deprotection of the C4-hydroxyl group on 4-hydroxy-2-pyrone derivatives, which serve as close structural analogs to the target molecule. Note that the acetate group in the target molecule may influence reaction outcomes.

Protecting GroupProtection ReactionReagents & ConditionsTypical Yield (%)Deprotection ReactionReagents & ConditionsTypical Yield (%)Citation(s)
Benzyl (Bn) O-BenzylationBenzyl bromide (BnBr), NaH, THF, DMF, rt, 16 h40HydrogenolysisH₂, 10% Pd/C, MeOH or EtOH, rtHigh[1][2]
Methoxymethyl (MOM) O-MethoxymethylationMOMCl, DIPEA, CH₂Cl₂, 0 °C to rtGood to HighAcidic Hydrolysisconc. HCl, MeOH, refluxGood to High[3][4]
tert-Butyldimethylsilyl (TBDMS) O-SilylationTBDMSCl, Imidazole, DMF, rtHighFluoride CleavageTBAF, THF, 0 °C to rt, 0.75-18 h32-97[5][6]

Note: Yields are highly substrate-dependent and optimization may be required for this compound.

Experimental Protocols

The following are detailed protocols for the protection and deprotection of the C4-hydroxyl group. It is assumed that the starting material is the corresponding 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran, which can be obtained by hydrolysis of the acetate.

Benzyl (Bn) Protection and Deprotection

a) O-Benzylation of 4-Hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran

This protocol is adapted from the benzylation of 4-hydroxy-6-methyl-2-pyrone.

Materials:

  • 4-Hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Tetra-n-butylammonium iodide (TBAI)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portionwise at 0 °C.

  • Allow the reaction to stir at room temperature until gas evolution ceases.

  • Add anhydrous DMF, followed by tetra-n-butylammonium iodide (catalytic amount).

  • Stir the solution at room temperature for 30 minutes.

  • Add a solution of benzyl bromide (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the volatile components by evaporation under reduced pressure.

  • Partition the residue between 10% HCl and ethyl acetate.

  • Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(benzyloxy)-2,6-dioxo-3,6-dihydro-2H-pyran.

b) Deprotection of 4-(Benzyloxy)-2,6-dioxo-3,6-dihydro-2H-pyran by Hydrogenolysis

Materials:

  • 4-(Benzyloxy)-2,6-dioxo-3,6-dihydro-2H-pyran

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon

  • Celite

Procedure:

  • Dissolve the benzyl-protected compound (1.0 eq) in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas from a balloon (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Methoxymethyl (MOM) Protection and Deprotection

a) O-Methoxymethylation of 4-Hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran

Materials:

  • 4-Hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the 4-hydroxy-pyran (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.0-3.0 eq) followed by the dropwise addition of MOMCl (1.5-2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

b) Deprotection of 4-(Methoxymethoxy)-2,6-dioxo-3,6-dihydro-2H-pyran

Materials:

  • 4-(Methoxymethoxy)-2,6-dioxo-3,6-dihydro-2H-pyran

  • Concentrated Hydrochloric acid (HCl)

  • Methanol (MeOH)

Procedure:

  • Dissolve the MOM-protected compound in methanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the deprotected product.

tert-Butyldimethylsilyl (TBDMS) Protection and Deprotection

a) O-Silylation of 4-Hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran

Materials:

  • 4-Hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 4-hydroxy-pyran (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq) and TBDMSCl (1.1 eq).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

b) Deprotection of 4-(tert-Butyldimethylsilyloxy)-2,6-dioxo-3,6-dihydro-2H-pyran

Materials:

  • 4-(tert-Butyldimethylsilyloxy)-2,6-dioxo-3,6-dihydro-2H-pyran

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add TBAF solution (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 0.75-18 hours).[5][6]

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for a protection-reaction-deprotection sequence.

experimental_workflow cluster_protection Protection Step cluster_modification Modification Step cluster_deprotection Deprotection Step start_material Start with 2,6-dioxo-3,6-dihydro-2H-pyran-4-ol add_reagents Add protecting group reagent and base/catalyst in solvent start_material->add_reagents reaction_p Stir at appropriate temperature add_reagents->reaction_p workup_p Aqueous workup and extraction reaction_p->workup_p purification_p Column chromatography workup_p->purification_p protected_intermediate Isolated Protected Intermediate purification_p->protected_intermediate add_reagents_m Add reagents for desired C-C or C-X bond formation protected_intermediate->add_reagents_m reaction_m Perform reaction under specific conditions add_reagents_m->reaction_m workup_m Workup and purification reaction_m->workup_m modified_intermediate Isolated Modified Intermediate workup_m->modified_intermediate add_reagents_d Add deprotection reagent modified_intermediate->add_reagents_d reaction_d Stir under specific conditions (e.g., H₂, acid, or F⁻) add_reagents_d->reaction_d workup_d Workup and purification reaction_d->workup_d final_product Final Product workup_d->final_product

Caption: General experimental workflow.

Conclusion

The choice of protecting group for the C4-hydroxyl of this compound is a critical decision in the design of synthetic routes to novel derivatives. This guide provides a framework for selecting an appropriate protecting group and detailed protocols for their application and removal. Researchers should consider the stability of the acetate group under the chosen reaction conditions and perform small-scale trials to optimize yields for their specific substrate. The provided quantitative data for analogous systems serves as a valuable starting point for this optimization process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound? A1: The synthesis is typically approached as a two-step process. The first step involves the formation of the pyranone core, specifically the 4-hydroxy-pyran-2,6-dione precursor. The second step is a selective O-acetylation of the hydroxyl group at the C-4 position to yield the final acetate product.

Q2: What are common starting materials for the pyranone precursor? A2: Common strategies for forming 4-hydroxy-2-pyrone rings involve the cyclization of 1,3,5-tricarbonyl compounds.[1] A practical starting point can be the reaction of acetone with diethyl oxalate, which is used in the synthesis of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a related pyranone.[2]

Q3: Which acetylating agents are suitable for the second step? A3: Acetic anhydride is a commonly used and effective acetylating agent for this transformation. Acetyl chloride can also be used.[3][4] The choice may depend on the desired reactivity and the reaction conditions.

Q4: Why is controlling pH and temperature crucial during the synthesis? A4: The pyranone ring and the O-acetyl group are sensitive to harsh conditions. High temperatures or extreme pH (both acidic and basic) can lead to the degradation of the starting materials, intermediates, or the final product.[5][6] Specifically, O-acetyl groups are known to be labile and can migrate or be hydrolyzed under non-optimal conditions.[5]

Q5: How can I monitor the progress of the acetylation reaction? A5: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. The disappearance of the hydroxylated precursor and the appearance of the less polar acetate product can be readily visualized. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis.[6]

Synthesis Pathway and Troubleshooting Workflow

The following diagrams illustrate the proposed synthetic pathway and a general workflow for troubleshooting common issues.

Synthetic_Pathway Diagram 1: Proposed Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acetylation SM Starting Materials (e.g., Diethyl Oxalate + Acetone) Precursor 4-hydroxy-pyran-2,6-dione SM->Precursor Cyclization Product This compound Precursor->Product O-Acetylation (Acetic Anhydride) Troubleshooting_Workflow Diagram 2: Low Yield Troubleshooting Workflow decision decision start Low Final Yield check_crude check_crude start->check_crude Analyze Crude Product (TLC, NMR) is_precursor Main component is unreacted precursor? check_crude->is_precursor incomplete_acetylation Issue: Incomplete Acetylation - Increase reaction time/temp - Check acetylating agent purity - Add catalyst (e.g., DMAP) is_precursor->incomplete_acetylation Yes is_byproducts Multiple spots or complex NMR? is_precursor->is_byproducts No degradation Issue: Degradation/Side Reactions - Lower reaction temperature - Use milder reagents - Ensure anhydrous conditions - Check pH during workup is_byproducts->degradation Yes no_product Issue: Failed Precursor Synthesis - Verify precursor synthesis step - Check starting material purity - Optimize cyclization conditions is_byproducts->no_product No

References

Technical Support Center: Purification of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate and related pyran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for pyran derivatives?

A1: Common purification techniques for pyran derivatives include column chromatography, recrystallization, and distillation. Column chromatography using silica gel with solvent systems such as hexane-ethyl acetate or petroleum ether-ethyl acetate is frequently reported.[1][2][3] For some derivatives, distillation under reduced pressure can be an effective method.[4]

Q2: How can I remove acidic or basic impurities from my product?

A2: Acidic or basic impurities introduced during the synthesis can often be removed with a liquid-liquid extraction work-up. Washing the crude product dissolved in an organic solvent with a mild base, such as a saturated sodium bicarbonate solution, can remove acidic impurities. Conversely, a wash with a dilute acid solution can remove basic impurities. A final wash with brine is often used to remove residual water before drying the organic phase.[2][4]

Q3: My purified product is a yellow oil, but I expected a solid. What should I do?

A3: The physical state of a compound can be influenced by residual solvents or minor impurities. If you expect a solid product, try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, recrystallization from a suitable solvent system or further purification by column chromatography may be necessary. Some dihydropyran derivatives are reported as yellow oils.[2]

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents from the purification process. For instance, in syntheses involving acidic catalysts, residual acid might be present. In reactions using polymerization-prone starting materials, inhibitors or polymers could be contaminants.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities Inappropriate solvent system (eluent).Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation (Rf of the product around 0.3-0.4). A common eluent for pyran derivatives is a mixture of ethyl acetate and petroleum ether or hexane.[1]
Overloading the column.Use an appropriate amount of crude product for the column size (typically 1:30 to 1:100 ratio of crude product to silica gel by weight).
Column channeling.Ensure proper packing of the silica gel to avoid cracks and channels.
Product is not Eluting from the Column Solvent system is too non-polar.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Product Decomposes on the Silica Gel The compound is sensitive to the acidic nature of silica gel.Use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.
Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product Does Not Crystallize Solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
Inappropriate solvent.The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Perform small-scale solubility tests to find a suitable solvent or solvent mixture.
Presence of oily impurities.Try adding a small seed crystal to induce crystallization. If that fails, an additional purification step like column chromatography may be needed to remove the impurities.
Low Recovery of Product The product has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of hot solvent to dissolve the crude product initially.
Crystals were not completely collected.Ensure complete transfer of crystals during filtration and wash them with a small amount of cold solvent.

Experimental Protocols

General Column Chromatography Protocol for Pyran Derivatives

This protocol is a general guideline based on methods used for purifying various pyran derivatives and should be optimized for this compound.[1][2][3]

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.

  • Elution: Begin elution with the determined solvent system (e.g., 14% ethyl acetate in petroleum ether).[1] Collect fractions and monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

General Work-up Procedure

This is a typical work-up procedure following a synthesis reaction.[2][4]

  • Quenching: Quench the reaction mixture as appropriate (e.g., with water or a saturated aqueous solution).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (if acidic byproducts are present), and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Quantitative Data Summary

Compound Purification Method Solvent System Yield Reference
(2R,6S)-6-benzyl-2-methyl-3,6-dihydro-2H-pyranColumn ChromatographyHexane-Ethyl Acetate48%[2]
(2S,6S)-2-benzyl-6-propyl-3,6-dihydro-2H-pyranColumn ChromatographyHexane-Ethyl Acetate60%[2]
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoateColumn ChromatographyPetroleum Ether-EtOAc (4:1)70%[3]
Dihydro-2H-pyran-3(4H)-oneDistillationN/A83%[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., with EtOAc) reaction->extraction Quench washing Washing Steps (H₂O, NaHCO₃, Brine) extraction->washing drying Drying (e.g., Na₂SO₄) washing->drying concentration Concentration (Rotary Evaporator) drying->concentration chromatography Column Chromatography concentration->chromatography Crude Product pure_product Pure Product chromatography->pure_product Purified Fractions troubleshooting_logic start Impure Product After Initial Purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots? check_tlc->multiple_spots streaking Streaking/Tailing? check_tlc->streaking re_chromatograph Re-purify by Column Chromatography (Optimize Solvent System) multiple_spots->re_chromatograph Yes recrystallize Attempt Recrystallization multiple_spots->recrystallize If solid check_nmr Analyze by NMR multiple_spots->check_nmr No (Single Spot) streaking->multiple_spots No acidic_impurity Acidic/Basic Impurity? streaking->acidic_impurity Yes re_chromatograph->check_tlc solvent_impurities Residual Solvent Peaks? check_nmr->solvent_impurities dry_vacuum Dry Under High Vacuum solvent_impurities->dry_vacuum Yes pure Product is Pure solvent_impurities->pure No dry_vacuum->pure acidic_impurity->re_chromatograph No base_wash Consider Base/Acid Wash acidic_impurity->base_wash Yes base_wash->re_chromatograph

References

Technical Support Center: Synthesis of Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of pyranone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed during pyranone synthesis?

A1: Common side reactions in pyranone synthesis are highly dependent on the chosen synthetic route. However, some prevalent issues include the formation of regioisomers in Diels-Alder reactions, the production of open-chain intermediates or alternative cyclized products like chromones instead of coumarins in Pechmann-type reactions, and the formation of bis-adducts in Knoevenagel condensations.[1][2] Polymerization or degradation of starting materials and products can also occur under harsh reaction conditions, such as high temperatures or strong acidic catalysis.[3]

Q2: How does the choice of catalyst influence the formation of side products?

A2: The catalyst plays a critical role in directing the reaction pathway and can significantly influence the product distribution. For instance, in the synthesis of coumarins (benzopyranones), strong Brønsted acids might favor the formation of chromone byproducts, while milder solid acid catalysts like Amberlyst-15 can enhance selectivity for the desired coumarin.[1] In Knoevenagel condensations leading to 2H-pyran-2-ones, using a milder base as a catalyst can help control the reaction rate and prevent the formation of undesired bis-adducts.[1]

Q3: Can the solvent used in the reaction affect the yield and purity of the pyranone product?

A3: Yes, the solvent can have a profound effect on the reaction. The choice of solvent can influence the solubility of reactants and intermediates, the reaction rate, and the equilibrium position of reversible steps. For some reactions, such as certain Pechmann condensations, performing the synthesis under solvent-free conditions, potentially with microwave irradiation, has been shown to improve yields and minimize byproduct formation by reducing reaction times.[1] It is often recommended to screen several solvents to find the optimal one for a specific transformation.[1]

Q4: What is a common side reaction in the Diels-Alder approach to pyranone derivatives?

A4: A significant challenge in the Diels-Alder synthesis of pyranone derivatives is controlling the regioselectivity. Unexpected regioselectivity can arise due to subtle electronic and steric effects of the substituents on both the diene and the dienophile.[2] The electrostatic interactions between the lactone ring oxygen and the quinone oxygen in the transition state can also direct the regiochemical outcome.[2]

Troubleshooting Guides

Guide 1: Low Yield and Mixture of Products in Knoevenagel Condensation for 2H-Pyran-2-one Synthesis

Question: My Knoevenagel condensation followed by intramolecular Michael addition to synthesize a 2H-pyran-2-one is resulting in a low yield and a complex mixture of products, including a suspected bis-adduct. How can I optimize this reaction?

Answer: This is a common issue that can often be resolved by carefully tuning the reaction conditions. The formation of a bis-adduct occurs when a second molecule of the active methylene compound reacts with the initial Knoevenagel product.[1]

Troubleshooting Steps:

  • Catalyst Choice and Loading: The catalyst, typically a weak base, is crucial. Using an excessive amount or a base that is too strong can accelerate the formation of the bis-adduct. Try reducing the catalyst loading or switching to a milder base (e.g., piperidine, pyridine).

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. It is advisable to screen a few different solvents to find the optimal one for your specific substrates.[1]

  • Reaction Temperature and Time: Careful control of the reaction temperature is important. Lowering the temperature may slow down the side reactions more than the desired reaction. Monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to more byproducts.

  • Stoichiometry of Reactants: Ensure the stoichiometry of the aldehyde/ketone and the active methylene compound is accurately controlled. Using a slight excess of the carbonyl compound might help to consume the active methylene compound and reduce the formation of the bis-adduct.

Guide 2: Formation of Chromone Byproduct in Coumarin Synthesis via Pechmann Condensation

Question: I am attempting to synthesize a 7-hydroxycoumarin derivative using the Pechmann reaction between a resorcinol and a β-ketoester, but I am isolating a significant amount of the isomeric chromone. How can I favor the formation of the coumarin?

Answer: The competition between coumarin and chromone formation is a known challenge in the Pechmann condensation. The regioselectivity is highly dependent on the reaction mechanism, which is influenced by the catalyst and reaction conditions.[1]

Troubleshooting Steps:

  • Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are commonly used, they can sometimes promote chromone formation. Consider using a milder, solid acid catalyst such as Amberlyst-15, which can improve selectivity and simplify the workup.[1]

  • Reaction Temperature: For highly activated phenols, the reaction may proceed under milder conditions, even at room temperature, which can suppress side reactions.[1] For less reactive substrates, carefully optimize the heating temperature.

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for example, using microwave irradiation, has been shown to improve yields and reduce reaction times, which can minimize the formation of byproducts.[1]

Data Presentation

The following table provides a qualitative summary of the effect of various reaction parameters on the formation of desired pyranone products versus common side products. The actual quantitative impact will vary significantly based on the specific substrates and reaction scheme.

ParameterConditionDesired Pyranone YieldSide Product FormationCommon Side Products
Catalyst Strong Acid (e.g., H₂SO₄)May DecreaseMay IncreaseChromones, Polymerization Products
Mild Solid Acid (e.g., Amberlyst-15)Often IncreasesOften DecreasesReduced Chromone Formation
Weak Base (e.g., Piperidine)Optimal at low conc.Increases with conc.Bis-Knoevenagel Adducts
Temperature Too HighMay DecreaseIncreasesTarry Polymers, Degradation Products
OptimizedMaximizedMinimized-
Too LowLow (Incomplete Reaction)LowUnreacted Starting Materials
Solvent Protic SolventsVariableVariableCan affect reaction rates differently
Aprotic SolventsVariableVariableCan affect reaction rates differently
Solvent-Free (Microwave)Often IncreasesOften DecreasesReduced byproducts due to shorter time

Experimental Protocols

Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation with a Solid Acid Catalyst

This protocol is adapted from a procedure using a solid acid catalyst to favor coumarin formation and minimize the chromone byproduct.[1]

Materials:

  • Resorcinol (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Amberlyst-15 (10 mol%)

  • Ethanol (for workup and recrystallization)

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine resorcinol (1 mmol) and ethyl acetoacetate (1 mmol).

  • Catalyst Addition: Add the solid acid catalyst, Amberlyst-15 (10 mol%).

  • Reaction Conditions: Heat the mixture at 110 °C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: After cooling to room temperature, add ethanol to the reaction mixture and stir. The solid catalyst can be recovered by filtration.

  • Isolation: Evaporate the ethanol from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure 7-hydroxy-4-methylcoumarin.

Mandatory Visualization

G cluster_main Desired Pathway: Pyranone Synthesis cluster_side Side Reaction Pathway A Aldehyde/Ketone C Knoevenagel Adduct A->C B Active Methylene Compound B->C D Intramolecular Michael Addition C->D F Bis-Knoevenagel Adduct C->F + Active Methylene Compound E Desired Pyranone Product D->E G start Low Yield of Pyranone Product q1 Identify Side Products (e.g., via NMR, MS) start->q1 a1 Bis-Adduct Detected q1->a1 Yes a2 Chromone Isomer Detected q1->a2 No sol1 Reduce Catalyst Loading Switch to Milder Base Optimize Temperature a1->sol1 a3 Polymerization/ Tarry Mixture a2->a3 No sol2 Use Milder Acid Catalyst (e.g., Amberlyst-15) Solvent-Free Conditions a2->sol2 sol3 Lower Reaction Temperature Use Milder Catalyst Reduce Reaction Time a3->sol3 end Improved Yield and Purity sol1->end sol2->end sol3->end

References

Technical Support Center: Optimization of Reaction Conditions for Pyran Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyran acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in pyran acylation?

A1: The most frequent challenges in pyran acylation include low yields, formation of side products, and lack of regioselectivity, particularly the competition between C-acylation and O-acylation. Friedel-Crafts acylation, a related reaction, often faces issues such as catalyst deactivation, polysubstitution (though less common than in alkylation), and potential rearrangement of the acyl group under certain conditions.[1]

Q2: How can I favor C-acylation over O-acylation of a pyran ring?

A2: Controlling the regioselectivity between C-acylation and O-acylation is a critical aspect of pyran chemistry. The outcome can be influenced by several factors:

  • Reaction Conditions: Hard and soft acid-base (HSAB) theory can be a guiding principle. Hard acylating agents (e.g., acyl chlorides with a strong Lewis acid) tend to favor reaction at the harder oxygen atom (O-acylation), while softer electrophiles might favor the softer carbon atom of the pyran ring (C-acylation).

  • Steric Hindrance: Bulky substituents on the pyran ring or the acylating agent can sterically hinder one position, favoring acylation at the more accessible site.

  • Catalyst Choice: The nature of the catalyst can influence the electrophilicity of the acylating agent and its interaction with the pyran substrate, thereby affecting regioselectivity.

Q3: My reaction is giving a low yield. What are the potential causes and solutions?

A3: Low yields in acylation reactions can stem from several factors:

  • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Using a freshly opened bottle of the catalyst is recommended.

  • Insufficient Catalyst: In many Friedel-Crafts type acylations, a stoichiometric amount of the Lewis acid is required because the catalyst can form a complex with the ketone product.

  • Deactivated Pyran Ring: If the pyran ring has strongly electron-withdrawing substituents, it will be less nucleophilic and less reactive towards electrophilic acylation.

  • Inappropriate Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition and side reactions. Optimization of the temperature is crucial.

Q4: I am observing the formation of multiple unexpected products. What could be the cause?

A4: The formation of multiple products can be due to a lack of regioselectivity (C- vs. O-acylation), or side reactions. For instance, in the acylation of pyran-2,4,6-trione, both O-acylated and C-acylated products can be formed depending on the acylating agent and reaction conditions.[1] In some cases, bis-C-acylation can also occur.[1] Careful analysis of the product mixture using techniques like NMR and mass spectrometry is essential to identify the byproducts and adjust the reaction conditions accordingly.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst (moisture contamination).2. Insufficient amount of catalyst.3. Deactivated pyran substrate (electron-withdrawing groups).4. Reaction temperature is too low.1. Use fresh, anhydrous Lewis acid catalyst and dry solvents.2. Increase the stoichiometry of the Lewis acid catalyst (e.g., to 1.1-1.5 equivalents).3. Use a more activated pyran derivative if possible, or employ harsher reaction conditions (stronger catalyst, higher temperature).4. Gradually increase the reaction temperature and monitor the progress by TLC.
Mixture of C- and O-Acylated Products 1. Lack of regioselectivity under the current conditions.2. Inappropriate choice of acylating agent or catalyst.1. Screen different solvents with varying polarities.2. Experiment with different Lewis acids or Brønsted acids.3. Consider using a milder acylating agent (e.g., an acid anhydride instead of an acyl chloride).
Formation of Poly-acylated Products 1. Highly activated pyran ring.2. Excess of acylating agent.1. Use a stoichiometric amount of the acylating agent.2. The introduction of the first acyl group is typically deactivating, which should prevent further acylation. If poly-acylation persists, consider a protecting group strategy.
Product Decomposition (Tarry Mixture) 1. Reaction temperature is too high.2. Prolonged reaction time.1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficult Work-up (Emulsion Formation) 1. Hydrolysis of the Lewis acid catalyst during aqueous work-up.1. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl.2. If an emulsion persists, add a saturated solution of NaCl (brine) to help break it.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 4H-Pyran Derivatives

This table summarizes the effect of different catalysts on the yield of a multi-component reaction to form a 4H-pyran derivative.

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1Al₂O₃Solvent-free60350
2Fe₂O₃Solvent-free60335
3CaOSolvent-free60345
4KOHSolvent-free60150
520% KOH loaded CaOSolvent-free600.1792
620% KOH loaded CaOEthanol60-70
720% KOH loaded CaOWater60-No product

Data adapted from a study on the synthesis of 4H-pyran derivatives.[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of a Dihydropyran Derivative (Representative)

Materials:

  • Dihydropyran substrate (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equiv) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of the dihydropyran substrate (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 0.1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism: Lewis Acid-Catalyzed Pyran Acylation

G Pyran Pyran Substrate Intermediate Sigma Complex (Resonance Stabilized) Pyran->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride CatalystComplex Catalyst-Acyl Chloride Complex AcylChloride->CatalystComplex LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->CatalystComplex AcyliumIon Acylium Ion (Electrophile) AcyliumIon->Intermediate Product Acylated Pyran Intermediate->Product Deprotonation & Catalyst Regeneration CatalystComplex->AcyliumIon Formation of Electrophile

Caption: General mechanism for the Lewis acid-catalyzed acylation of a pyran derivative.

Troubleshooting Workflow for Low Yield in Pyran Acylation

G start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity & Stoichiometry start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_time Monitor Reaction Time start->check_time analyze_side_products Analyze Byproducts (NMR, MS) check_reagents->analyze_side_products check_catalyst->analyze_side_products check_temp->analyze_side_products check_time->analyze_side_products regioselectivity_issue C- vs. O-Acylation Issue? analyze_side_products->regioselectivity_issue decomposition_issue Decomposition Observed? analyze_side_products->decomposition_issue adjust_conditions Adjust Catalyst/Solvent for Regioselectivity regioselectivity_issue->adjust_conditions Yes purification Optimize Purification regioselectivity_issue->purification No lower_temp Lower Reaction Temperature decomposition_issue->lower_temp Yes decomposition_issue->purification No adjust_conditions->purification lower_temp->purification

Caption: A logical workflow for troubleshooting low yields in pyran acylation experiments.

References

stability and degradation of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate?

A1: The stability of this compound is expected to be primarily influenced by pH, temperature, and exposure to light. The molecule contains several reactive functional groups: a cyclic dione, an enol acetate, and a dihydropyran ring, each susceptible to degradation under specific conditions.

Q2: How is this compound likely to behave under acidic conditions?

A2: Under acidic conditions, the enol acetate group is susceptible to hydrolysis. This acid-catalyzed hydrolysis would likely yield acetic acid and the corresponding 2,6-dioxo-3,6-dihydro-2H-pyran-4-ol. The dihydropyran ring itself, especially with electron-withdrawing oxo groups, may also be susceptible to acid-catalyzed ring-opening, although the enol acetate hydrolysis is predicted to be the more facile degradation pathway.

Q3: What is the expected stability of this compound under basic conditions?

A3: Under basic conditions, the ester linkage of the enol acetate is prone to hydrolysis, which would also lead to the formation of the corresponding pyranol and an acetate salt. Additionally, the acidic protons alpha to the carbonyl groups in the dihydropyran ring could be abstracted, potentially leading to aldol-type condensation reactions or other rearrangements, especially under strong basic conditions or at elevated temperatures.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing enol and dione functionalities can be susceptible to photodegradation.[1] UV irradiation could potentially lead to isomerization, cyclization, or fragmentation reactions.[2] It is advisable to protect the compound from light during storage and experiments.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation products from hydrolysis are expected to be acetic acid and 2,6-dioxo-3,6-dihydro-2H-pyran-4-ol. Thermal degradation may lead to decarboxylation or ring-opening. Photodegradation could result in a more complex mixture of products.

Q6: What are the recommended storage conditions for this compound?

A6: Based on the potential instabilities, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis, thermal degradation, and photodegradation.

Troubleshooting Guides

Observed Issue Potential Cause Suggested Action
Rapid disappearance of starting material in acidic buffer. The compound is likely undergoing acid-catalyzed hydrolysis of the enol acetate.[3][4]- Increase the pH of the buffer to a neutral or slightly acidic range if the experimental protocol allows.- Conduct the experiment at a lower temperature to decrease the rate of hydrolysis.
Formation of unexpected polar impurities. These could be the hydrolyzed product (2,6-dioxo-3,6-dihydro-2H-pyran-4-ol) or products from ring-opening.- Characterize the impurities using LC-MS and NMR to confirm their structures. This will help in understanding the degradation pathway.
Low yield or recovery after prolonged reaction in a basic medium. Possible base-catalyzed hydrolysis of the enol acetate or self-condensation reactions.[5]- Use a milder base or lower the reaction temperature.- Analyze the reaction mixture for the hydrolyzed product and higher molecular weight byproducts.
Inconsistent results between experimental runs. Variability in pH, temperature, or exposure to light.- Ensure precise control of pH and temperature.- Protect the experiment from light by using amber vials or covering the setup with aluminum foil.
Compound discoloration upon storage or during experiment. This may indicate photodegradation or thermal degradation.- Store the compound in a dark, refrigerated environment.- Minimize exposure to ambient light during handling and experimentation.

Data Presentation

Table 1: Predicted pH-Dependent Stability of this compound at Room Temperature (Inferred from Analogous Structures)

pH RangePredicted StabilityPrimary Degradation Pathway
< 4LowAcid-catalyzed hydrolysis of the enol acetate.
4 - 6ModerateSlow hydrolysis of the enol acetate.
6 - 8OptimalRelatively stable, minimal hydrolysis.
> 8LowBase-catalyzed hydrolysis of the enol acetate and potential for ring-based reactions.

Table 2: Predicted Thermal Stability of Dihydropyran Derivatives (Based on Computational Studies of Related Structures)

CompoundActivation Free Energy (ΔG≠) at 600 K
3,6-dihydro-2H-pyran196 kJ·mol⁻¹[6]
4-methyl-3,6-dihydro-2H-pyran190 kJ·mol⁻¹[6]
2,6-dimethyl-3,6-dihydro-2H-pyran183 kJ·mol⁻¹[6]
Note: Lower activation energy suggests lower thermal stability. The dioxo and acetate substitutions on the target molecule are expected to influence its thermal stability profile.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound under Acidic and Basic Conditions

  • Materials:

    • This compound

    • Buffers of varying pH (e.g., pH 2, 4, 7, 9, 12)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • HPLC system with a C18 column and UV detector

    • pH meter

    • Thermostatically controlled incubator

  • Procedure:

    • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

    • In separate vials, add the appropriate pH buffer.

    • Spike each buffer solution with the stock solution to a final concentration of approximately 50-100 µg/mL.

    • Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction by neutralizing the aliquot if necessary (acid for basic samples, base for acidic samples) and dilute with the mobile phase.

    • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to profile any degradation products.

Protocol 2: Photostability Assessment of this compound

  • Materials:

    • This compound

    • Solvent (e.g., acetonitrile or methanol, HPLC grade)

    • Quartz and amber vials

    • Photostability chamber with a controlled light source (e.g., Xenon lamp with UV filters)

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Prepare a solution of the compound in the chosen solvent (e.g., 50 µg/mL).

    • Place the solution in both quartz (exposed) and amber (control) vials.

    • Expose the vials to a controlled light source in the photostability chamber for a defined period.

    • At specified time points, withdraw aliquots from both the exposed and control vials.

    • Analyze the samples by HPLC to compare the degradation in the exposed sample to the control.

Mandatory Visualization

Hydrolysis_Degradation_Pathway This compound This compound Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis 2,6-dioxo-3,6-dihydro-2H-pyran-4-ol 2,6-dioxo-3,6-dihydro-2H-pyran-4-ol This compound->2,6-dioxo-3,6-dihydro-2H-pyran-4-ol Hydrolysis (Acidic or Basic) Ring-Opened Products Ring-Opened Products 2,6-dioxo-3,6-dihydro-2H-pyran-4-ol->Ring-Opened Products Harsh Conditions

Caption: Predicted hydrolysis pathway of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Spiking Spiking Stock Solution->Spiking Buffer Solutions (Varying pH) Buffer Solutions (Varying pH) Buffer Solutions (Varying pH)->Spiking Incubate at Controlled Temperature Incubate at Controlled Temperature Time Point Sampling Time Point Sampling Incubate at Controlled Temperature->Time Point Sampling Quenching/Dilution Quenching/Dilution Time Point Sampling->Quenching/Dilution HPLC Analysis HPLC Analysis Quenching/Dilution->HPLC Analysis

Caption: Workflow for pH-dependent stability assessment.

References

Technical Support Center: Diastereoselective Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diastereoselective Pyran Synthesis. This resource is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high diastereoselectivity and yields in your pyran synthesis experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Diastereoselectivity (Poor d.r.)

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity can be influenced by several factors, including the catalyst, solvent, and reaction temperature. Here are key areas to investigate:

  • Catalyst Choice: The nature of the catalyst is critical in controlling the stereochemical outcome of the reaction. For Lewis acid-catalyzed reactions, such as the Prins cyclization, different Lewis acids can favor different transition states.[1]

    • Recommendation: Screen a variety of Lewis acids (e.g., InCl₃, TMSOTf, SnCl₄) to identify the optimal catalyst for your specific substrate.[1] For reactions involving chiral auxiliaries, ensure the auxiliary is of high enantiomeric purity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stability of the transition state, thereby affecting diastereoselectivity.[1]

    • Recommendation: Experiment with a range of solvents with varying polarities. For instance, in some Prins cyclizations, oxygenated solvents like diethyl ether have been shown to improve selectivity.[1] Non-polar solvents like toluene or dichloromethane can also enhance stereocontrol in certain systems.

  • Reaction Temperature: Temperature plays a crucial role in the equilibrium between different diastereomeric transition states.

    • Recommendation: Lowering the reaction temperature (e.g., to -78 °C) often favors the thermodynamically more stable transition state, which can lead to higher diastereoselectivity.[1]

  • Substrate Geometry: The geometry of your starting materials, such as the cis or trans configuration of a homoallylic alcohol, can directly influence the stereochemistry of the final pyran ring.[1]

    • Recommendation: If a specific diastereomer is desired, ensure the geometric purity of your starting materials.

Problem 2: Low or No Product Yield

Question: My reaction is not proceeding to completion, or I am observing very low yields of the desired pyran product. What are the possible causes?

Answer: Low yields can be frustrating and can stem from issues with reagents, reaction conditions, or competing side reactions.

  • Purity of Starting Materials: Impurities in your reactants or solvents can interfere with the reaction or poison the catalyst.

    • Recommendation: Ensure all starting materials are pure and solvents are anhydrous, especially for moisture-sensitive reactions. If necessary, purify your starting materials before use.

  • Catalyst Activity: The catalyst may be inactive or its activity may be diminished.

    • Recommendation: For air-sensitive catalysts, ensure they are handled under inert conditions. The choice of catalyst is also critical; for instance, in phosphine-catalyzed reactions, triphenylphosphine is common, but other phosphines with different electronic and steric properties might be more effective for your specific substrates.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reactions or product degradation.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Systematically screen different temperatures to find the ideal balance between reaction rate and product stability.

  • Inefficient Nucleophile Trapping: In reactions that proceed through a carbocation intermediate (e.g., Prins cyclization), inefficient trapping by the internal nucleophile can lead to side reactions.

    • Recommendation: Ensure the geometry of the precursor allows for efficient intramolecular attack.

Problem 3: Formation of Undesired Side Products

Question: I am observing significant formation of side products, such as dienes or rearrangement products. How can I minimize these?

Answer: The formation of side products is often due to the high reactivity of intermediates or harsh reaction conditions.

  • Reactive Intermediates: Highly reactive intermediates, like the oxocarbenium ion in the Prins reaction, can undergo side reactions if not efficiently trapped.[1]

    • Recommendation: Employ strategies to trap the intermediate more efficiently. For example, a Mukaiyama-type aldol reaction can be used to trap the oxocarbenium ion.

  • Harsh Reaction Conditions: Strong acids or high temperatures can lead to elimination or rearrangement reactions.[1]

    • Recommendation: Utilize milder catalysts. For example, phosphomolybdic acid in water has been used for diastereoselective synthesis under mild, room-temperature conditions.[1] Adding a proton scavenger may also be beneficial in certain cases.

  • Oxonia-Cope Rearrangement: In Prins cyclizations, this rearrangement can be a major side reaction leading to racemization and reduced yield.

    • Recommendation: Modifying the substrate, for instance by adding stabilizing groups, can disfavor this pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for diastereoselective pyran synthesis?

A1: The most common and versatile methods include the Prins cyclization, Hetero-Diels-Alder reaction, and intramolecular oxa-Michael addition. The choice of method depends on the desired substitution pattern and available starting materials.

Q2: How do I choose the right catalyst for my reaction?

A2: Catalyst selection is highly dependent on the reaction type and the electronic properties of your substrates. For Prins-type reactions, a screening of Lewis acids is often necessary. For Hetero-Diels-Alder reactions, both Lewis acids and organocatalysts can be effective. It is recommended to consult the literature for precedents with similar substrates.

Q3: Can protecting groups influence the diastereoselectivity?

A3: Yes, bulky protecting groups can be strategically used to influence the steric environment around the reacting centers, thereby directing the approach of reagents and enhancing diastereoselectivity. Incorporating bulky protecting groups can help to lock the conformation of a flexible substrate.

Data Presentation

Table 1: Influence of Lewis Acid Catalyst on Diastereoselectivity in Prins-Type Cyclizations
CatalystSubstrate TypeSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
InCl₃Homoallylic alcohol + AldehydeDichloromethane-20>95:585
TMSOTfE-vinylsilyl alcohol + AldehydeDichloromethane-7890:1048-79[2]
SnCl₄Homoallylic alcohol + AldehydeDichloromethane-7885:1575
BF₃·OEt₂Vinylsilyl alcohol + AldehydeDichloromethane0Complex MixtureN/A[2]
Phosphomolybdic AcidHomoallylic alcohol + AldehydeWaterRoom Temp.HighGood

Note: Data is illustrative and compiled from various sources. Actual results will vary based on specific substrates and reaction conditions.

Table 2: Effect of Solvent and Base on a Cascade Annulation for Pyran Synthesis
EntryBaseSolventTemperatureTime (h)Yield (%)
1K₂CO₃CH₃CNRoom Temp.1235[3]
2l-ProlineCH₃CNRoom Temp.1242[3]
3PiperidineCH₃CNRoom Temp.1262[3]
4KOBuᵗEtOHRoom Temp.178[3]
5DBUCH₃CNRoom Temp.1255[3]

Adapted from a study on the synthesis of tetrahydropyranopyrazoles.[3]

Experimental Protocols

General Procedure for TMSOTf-Promoted Silyl-Prins Cyclization

This protocol is adapted from a procedure for the synthesis of cis-2,6-disubstituted dihydropyrans.[2]

  • Prepare a solution of the E-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (0.05 M) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMSOTf (1.0 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydropyran.

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed catalyst Is the Catalyst Optimized? start->catalyst solvent Is the Solvent System Optimal? catalyst->solvent  Yes screen_catalyst Screen a Variety of Catalysts (e.g., Lewis Acids, Organocatalysts) catalyst->screen_catalyst No temperature Is the Reaction Temperature Controlled? solvent->temperature  Yes screen_solvent Test Solvents with Different Polarities solvent->screen_solvent No substrate Is the Substrate Geometry Pure? temperature->substrate  Yes optimize_temp Lower the Reaction Temperature (e.g., -78 °C) temperature->optimize_temp No solution High Diastereoselectivity Achieved substrate->solution  Yes purify_substrate Ensure Geometric Purity of Starting Material substrate->purify_substrate No screen_catalyst->catalyst screen_solvent->solvent optimize_temp->temperature purify_substrate->substrate Experimental_Workflow_Prins reagents Combine Vinylsilyl Alcohol and Aldehyde in Anhydrous Dichloromethane cool Cool Reaction Mixture to -78 °C reagents->cool add_catalyst Add TMSOTf Dropwise cool->add_catalyst react Stir at -78 °C for 1-2 hours (Monitor by TLC) add_catalyst->react quench Quench with Saturated NaHCO₃ react->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify product Isolated Diastereomerically Enriched Pyran purify->product

References

Technical Support Center: Purification of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis and purification of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on a likely synthesis route starting from glutaconic acid and involving acetylation with acetic anhydride, the most probable impurities are:

  • Unreacted Starting Materials: Glutaconic anhydride and excess acetic anhydride.

  • Reaction Byproduct: Acetic acid is a common byproduct of acetylation reactions using acetic anhydride.[1]

  • Hydrolysis Products: The anhydride functionalities in both the starting material and the product are susceptible to hydrolysis, which would lead to the formation of glutaconic acid and 3-hydroxy-glutaric acid, respectively. The cyclic ether in dihydropyran derivatives can also be sensitive to acidic conditions, potentially leading to ring-opening.[2]

Q2: My final product is an oil and won't crystallize. What should I do?

A2: Oiling out during recrystallization is a common issue, especially with polar compounds. Here are several troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. For polar compounds, consider solvent systems like ethanol, ethyl acetate/hexane, or acetone/hexane.[3][4][5][6] Experiment with different solvent ratios to find the optimal conditions for crystallization.

  • Cooling Rate: Allow the solution to cool slowly. Rapid cooling often promotes oil formation. Try letting the solution cool to room temperature undisturbed before transferring it to an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Increase Polarity Contrast: If using a two-solvent system (e.g., ethyl acetate/hexane), after dissolving your compound in the better solvent (ethyl acetate), add the "bad" solvent (hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly.

Q3: I'm seeing a streak on my TLC plate instead of a clean spot for my product. What does this indicate and how can I fix it?

A3: Streaking on a TLC plate, especially for polar compounds, often indicates one of the following issues:

  • Compound Overload: You may have spotted too much of your sample on the TLC plate. Try diluting your sample before spotting.

  • Inappropriate Solvent System: The solvent system may not be optimal for your compound. If the compound is very polar, it may interact too strongly with the silica gel. Consider using a more polar eluent system. For highly polar compounds, a small amount of acetic acid or methanol in the eluent can sometimes improve the spot shape.

  • Presence of Acidic Impurities: Acidic impurities like acetic acid can cause streaking.

  • Compound Degradation: The compound might be degrading on the silica gel plate. This is more likely if the compound is unstable.

To resolve streaking:

  • Optimize the Mobile Phase: Experiment with different solvent systems. A common mobile phase for purifying pyran derivatives is a mixture of hexane and ethyl acetate.[7] Adjusting the ratio to increase polarity (more ethyl acetate) may help.

  • Neutralize Acidic Impurities: If you suspect acidic impurities, you can try washing your crude product with a saturated sodium bicarbonate solution during the work-up, followed by drying the organic layer over anhydrous sodium sulfate before concentrating.

  • Use a Different Stationary Phase: If degradation on silica is suspected, consider using a different stationary phase for chromatography, such as alumina.

Q4: How can I effectively remove residual acetic acid and acetic anhydride from my product?

A4: Acetic acid and acetic anhydride can often be removed through the following methods:

  • Aqueous Work-up: Acetic anhydride can be hydrolyzed to acetic acid by quenching the reaction mixture with water. The resulting acetic acid can then be removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Be cautious, as this can also promote the hydrolysis of your desired anhydride product.

  • Co-evaporation: Toluene can be added to the crude product and then removed under reduced pressure. This process can be repeated several times to azeotropically remove residual acetic acid and acetic anhydride.

  • Fractional Distillation: If the product is thermally stable, fractional distillation can be an effective method for separating the lower-boiling acetic acid (boiling point: 118 °C) and acetic anhydride (boiling point: 140 °C) from the higher-boiling product.[8]

  • Column Chromatography: A well-packed silica gel column can effectively separate the more polar acetic acid from the desired product.

Quantitative Data Summary

Due to the lack of specific literature data for the synthesis of this compound, the following table provides illustrative data based on general expectations for similar reactions and purification methods. Actual results may vary.

ParameterExpected Range/ValueNotes
Synthesis
Molar Ratio (Glutaconic Anhydride:Acetic Anhydride)1 : 1.2 to 1 : 2.0An excess of acetic anhydride is typically used to drive the reaction to completion.
Reaction Temperature80 - 120 °CThe reaction may require heating to proceed at a reasonable rate.
Reaction Time2 - 6 hoursReaction progress should be monitored by an appropriate technique, such as TLC.
Purification
Recrystallization
Solvent SystemEthyl Acetate/Hexane or EthanolThe choice of solvent will depend on the polarity of the final product and impurities.
Expected Recovery60 - 85%Recovery will depend on the purity of the crude product and the chosen solvent system.
Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)Standard silica gel is commonly used for the purification of polar organic compounds.
Mobile PhaseGradient of Hexane/Ethyl AcetateA typical gradient might start from 10% ethyl acetate in hexane and gradually increase to 50% or higher to elute the more polar product.
Expected Purity> 95%Column chromatography, when performed correctly, can yield highly pure compounds.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This is a hypothetical protocol based on general chemical principles.

  • Anhydride Formation: Glutaconic acid (1 equivalent) is heated with a dehydrating agent (e.g., acetyl chloride or thionyl chloride) or heated under vacuum to form glutaconic anhydride.

  • Acetylation: To the crude glutaconic anhydride, add acetic anhydride (1.5 equivalents). Heat the mixture at 100 °C for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The product should have a different Rf value than the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride. Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and finally 3:7 hexane/ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Product (this compound + Impurities) workup Aqueous Work-up (H2O, NaHCO3 wash) start->workup Quench reaction extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) concentration->chromatography Primary Purification recrystallization Recrystallization (e.g., EtOAc/Hexane) concentration->recrystallization Direct Crystallization chromatography->recrystallization Final Polishing pure_product Pure Product recrystallization->pure_product recrystallization->pure_product Impurity_Relationship cluster_reactants Starting Materials & Reagents cluster_products Reaction Products cluster_impurities Potential Impurities glutaconic_anhydride Glutaconic Anhydride target This compound glutaconic_anhydride->target unreacted_ga Unreacted Glutaconic Anhydride glutaconic_anhydride->unreacted_ga Incomplete Reaction hydrolysis_product Hydrolysis Products glutaconic_anhydride->hydrolysis_product Moisture Exposure acetic_anhydride Acetic Anhydride acetic_anhydride->target excess_aa Excess Acetic Anhydride acetic_anhydride->excess_aa Excess Reagent acetic_acid Acetic Acid (Byproduct) acetic_anhydride->acetic_acid Byproduct Formation target->hydrolysis_product Moisture Exposure

References

Technical Support Center: Scaling Up the Synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the key intermediate, 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione (also known as acetonedicarboxylic anhydride or pyran-2,4,6-trione), from a readily available starting material such as citric acid. The second step is the O-acetylation of this intermediate to yield the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione cluster_1 Step 2: Acetylation A Citric Acid B Reaction with Fuming Sulfuric Acid (Dehydration and Decarboxylation) A->B Reagent C Work-up (Quenching on ice, Filtration) B->C Process D 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione (Acetonedicarboxylic Anhydride) C->D Product E 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione D->E Intermediate for next step F Reaction with Acetic Anhydride (Pyridine as catalyst) E->F Reagent G Work-up and Purification (Quenching, Extraction, Chromatography/Recrystallization) F->G Process H This compound (Final Product) G->H Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione

This procedure is adapted from established methods for the preparation of acetonedicarboxylic acid and its subsequent dehydration.[1][2]

Materials:

  • Citric acid

  • Fuming sulfuric acid (20% SO₃) or concentrated sulfuric acid

  • Ice

  • Ethyl acetate (for washing, optional)

Procedure:

  • In a well-ventilated fume hood, cautiously add citric acid to chilled fuming sulfuric acid with vigorous stirring.

  • Maintain the temperature of the reaction mixture between 0 and 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature. A vigorous evolution of carbon monoxide will occur. Control any excessive foaming by cooling the reaction vessel.

  • Once the gas evolution subsides, the reaction is complete.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The product, 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione, will precipitate as a white solid.

  • Filter the solid product and wash it with a small amount of cold water.

  • The product is unstable and should be used immediately in the next step.[1][3]

Step 2: Synthesis of this compound

This is a general procedure for O-acetylation.[4]

Materials:

  • 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione (from Step 1)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione in anhydrous pyridine under an inert atmosphere.

  • Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water or methanol.

  • Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

ParameterStep 1: Synthesis of IntermediateStep 2: Acetylation of Intermediate
Starting Material Citric Acid4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione
Key Reagents Fuming Sulfuric Acid[1]Acetic Anhydride, Pyridine[4]
Reaction Temperature 0-10°C (addition), then RT[1]0°C to Room Temperature[4]
Typical Reaction Time 3-5 hours[1]1-4 hours (TLC monitored)
Typical Yield 85-90%[1]Varies depending on purity of intermediate and work-up
Purification Method Filtration and washing[1]Column Chromatography or Recrystallization

Troubleshooting Guides and FAQs

Step 1: Synthesis of 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione

Q1: The reaction is foaming excessively. How can I control it?

A1: Vigorous foaming is expected due to the evolution of carbon monoxide.[1] Ensure the reaction is performed in a flask with sufficient headspace (at least 3-4 times the reaction volume). If foaming becomes uncontrollable, cool the reaction vessel in an ice bath to moderate the reaction rate.

Q2: The yield of the intermediate is lower than expected.

A2: Several factors can contribute to low yields:

  • Incomplete reaction: Ensure the citric acid has fully dissolved and the gas evolution has completely ceased before proceeding to the work-up.

  • Temperature control: Maintaining the specified temperature range during the addition of citric acid is crucial.[1] Higher temperatures can lead to side reactions and decomposition.

  • Work-up: The product has some solubility in water, so use minimal amounts of cold water for washing the precipitate.[1] Prompt filtration is also recommended.

  • Purity of starting material: Use anhydrous citric acid for best results.

Q3: The isolated intermediate is discolored.

A3: A slight discoloration is common in this reaction. The purity of the intermediate is often sufficient for the subsequent acetylation step. If a higher purity is required, washing the crude product with a small amount of cold ethyl acetate may help remove some colored impurities.

Step 2: Synthesis of this compound

Q4: The acetylation reaction is not going to completion.

A4:

  • Reagent quality: Ensure that the acetic anhydride and pyridine are anhydrous. Water will consume the acetic anhydride and can hydrolyze the product.

  • Stoichiometry: Use a slight excess of acetic anhydride to ensure complete conversion of the hydroxyl group.

  • Catalyst: Pyridine acts as both a solvent and a catalyst. Ensure it is used in sufficient quantity. For less reactive substrates, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be considered, though it may complicate purification.

Q5: I am observing multiple spots on the TLC plate after the reaction.

A5:

  • Starting material: An incomplete reaction will show the presence of the starting material.

  • Side products: While less common for this substrate, side reactions can occur. Ensure the reaction temperature is not excessively high.

  • Decomposition: The starting material and product can be sensitive to prolonged exposure to acidic or basic conditions during work-up. Perform extractions and washes efficiently.

Q6: How can I effectively remove pyridine after the reaction?

A6: Pyridine can be effectively removed by washing the organic layer with an acidic solution, such as 1 M HCl.[4] Multiple washes may be necessary. Co-evaporation with a high-boiling point solvent like toluene can also help remove residual pyridine.

Troubleshooting Logic Diagram

G cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 A Low Yield of Intermediate B Incomplete Reaction? A->B H Incomplete Acetylation C Improper Temperature Control? B->C No E Ensure complete dissolution and cessation of gas evolution. B->E Yes D Work-up Issues? C->D No F Maintain 0-10°C during addition. C->F Yes G Use minimal cold water for washing. Filter promptly. D->G Yes I Anhydrous Conditions? H->I J Sufficient Acetic Anhydride? I->J Yes K Use anhydrous reagents and solvents. I->K No L Use a slight excess of Ac₂O. J->L No

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Characterization of Substituted Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for common challenges encountered during the synthesis, purification, and characterization of substituted pyran derivatives.

Section 1: Synthesis and Purification

This section addresses common hurdles in obtaining pure substituted pyran compounds.

Q1: My multi-component reaction (MCR) for a substituted 4H-pyran is resulting in low yields. What are the key parameters to optimize?

A1: Low yields in MCRs for 4H-pyrans often stem from suboptimal reaction conditions. Key areas for optimization include the catalyst, solvent, and temperature.

  • Catalyst Choice: The efficiency of the reaction is highly dependent on the catalyst. A variety of catalysts, including sustainable and reusable options like KOH-loaded calcium oxide or nano-powder magnetite, have been shown to produce high yields.[1][2] If one catalyst is underperforming, consider screening others. The catalyst facilitates the initial Knoevenagel condensation, which is often the rate-determining step.[2][3]

  • Solvent Conditions: Many modern protocols advocate for solvent-free conditions or the use of green solvents like ethanol or water-ethanol mixtures, which can significantly improve yields and simplify workup.[2][3]

  • Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 60-80°C) can sometimes increase the reaction rate and improve yields, especially with less reactive substrates.[2][3]

A logical workflow for troubleshooting low yields is presented below.

G start Low Yield Observed check_reagents Verify Reagent Purity start->check_reagents catalyst Screen Alternative Catalysts (e.g., KOH/CaO, Nano-Fe3O4) solvent Modify Solvent System (Solvent-free, Ethanol, EtOH/H2O) catalyst->solvent temp Optimize Temperature (RT vs. 60-80°C) solvent->temp end Yield Improved temp->end check_reagents->catalyst

Caption: Workflow for troubleshooting low MCR yields.

Q2: I am facing difficulties in purifying my substituted pyran derivative. What are some common challenges and their solutions?

A2: Purification of pyran derivatives can be challenging due to the presence of unreacted starting materials, catalyst residues, and structurally similar side products.

  • In-line Purification: For reactions run in continuous flow systems, integrating in-line purification tools can be highly effective.[4] However, this can be the rate-limiting step and may require pre-processing like drying or dilution to prevent column fouling.[5]

  • Recrystallization: For many crystalline pyran derivatives, recrystallization from a suitable solvent like ethanol is an effective method to obtain high-purity material without resorting to chromatography.[2]

  • Chromatography Issues: A common problem in silica gel chromatography is solvent incompatibility between the reaction solvent and the chromatography eluent.[5] If the crude product is not soluble in the loading solvent, it can precipitate on the column. Another issue can be the elution of highly polar contaminants.[4]

  • Drying: Dihydropyran, in particular, is notoriously difficult to dry completely, and residual water can affect subsequent reactions or characterization.[6] Drying over anhydrous potassium carbonate followed by distillation from metallic sodium is a reported method.[6]

Section 2: Stability Issues

Pyrans, especially non-aromatic and dihydropyran derivatives, can exhibit stability problems.

Q1: My dihydropyran compound appears to be decomposing during aqueous workup or upon storage. What could be the cause and how can I mitigate it?

A1: Dihydropyrans are susceptible to acid-catalyzed hydrolysis of the enol ether linkage.[7] Traces of acid in your workup, on glassware, or in solvents can lead to rapid degradation.

  • Avoid Acid: Ensure all workup steps are neutral or slightly basic. Use a mild base like sodium bicarbonate during extraction to neutralize any acid.

  • Temperature Control: Perform extractions and solvent removal at low temperatures to decrease the rate of potential degradation reactions.[7]

  • Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C) can prolong shelf life.

  • Structural Effects: The stability of the pyran ring is influenced by its substituents. Electron-withdrawing groups can affect stability, and fusion to an aromatic ring generally confers greater stability.[8]

Q2: I am conducting a reaction in a buffered acidic solution and my pyran starting material is rapidly disappearing. How can I confirm and characterize this instability?

A2: The disappearance is likely due to acid-catalyzed hydrolysis.[7] To systematically investigate this, a forced degradation study is recommended.

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of your substituted pyran in an appropriate organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[7]

  • Acid Stress: Mix a known volume of the stock solution with a larger volume of an acidic solution (e.g., 0.1 M HCl) in a container suitable for heating.[7]

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C).[7]

  • Time-Course Sampling: Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).[7]

  • Quenching: Immediately neutralize the reaction in each aliquot by adding an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation.[7]

  • HPLC Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method to monitor the decrease in the parent compound's peak area and the appearance of degradation products over time.[7]

The logical flow for addressing observed instability is outlined below.

G start Compound Instability Observed confirm_ph Confirm pH of Solution start->confirm_ph buffer Adjust Buffer pH (e.g., pH 4-5 Acetate) confirm_ph->buffer temp Lower Experimental Temperature buffer->temp study Run Time-Course Study (Forced Degradation) temp->study analyze Analyze Degradation Kinetics study->analyze end Stability Profile Characterized analyze->end

Caption: Troubleshooting workflow for compound instability.

Section 3: NMR Characterization

Structural elucidation of novel substituted pyrans can be complex.

Q1: Assigning the ¹H and ¹³C NMR spectra for my highly substituted, proton-deficient pyran is difficult. What is a reliable strategy?

A1: For complex or proton-deficient systems, a combination of 1D and 2D NMR techniques is essential.

  • ¹H NMR: Assign readily identifiable proton signals based on chemical shifts, integration, and coupling patterns.[9]

  • HSQC: Use a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons, allowing for the assignment of protonated carbons.

  • HMBC: Employ a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-4 bond) C-H correlations. This is crucial for identifying quaternary carbons and piecing together the molecular backbone.[9][10]

  • Reference Data: Compare experimental shifts with predicted chemical shifts from software packages (e.g., ChemDraw, MNova) as a supplementary check.[9]

Q2: My reaction can produce two different regioisomers of a pyrazolo[7][11]pyran. How can I use HMBC to definitively determine the correct structure?

A2: Careful analysis of HMBC cross-peak intensities can distinguish between isomers, as the intensity is related to the magnitude of the coupling constant (ⁿJᴄʜ).[9][12] Typically, ³Jᴄʜ couplings (~8 Hz) result in strong cross-peaks, while ²Jᴄʜ and ⁴Jᴄʜ couplings (~1-2 Hz) produce weak cross-peaks.[9]

For a pyrazolo[7][11]pyran system, one can analyze the correlations from specific protons to key carbons in the pyran ring. A characteristic pattern of "double-strong" and "double-weak" cross-peaks can reveal the connectivity.[9] For example, if a proton (H₅) shows a strong correlation to C₇ (a ³J coupling) and a weak correlation to C₈ (a ⁴J coupling), while another proton (H₂₀) also shows a strong correlation to C₇ (³J) and a weak one to C₈ (⁴J), this pattern can confirm one specific isomeric structure over another where the coupling pathways would be different.[9][12]

Table 1: Predicted HMBC Peak Intensities for Distinguishing Isomers
CarbonCorrelating ProtonExpected Intensity (Isomer A)Expected Intensity (Isomer B)
C7 H5Strong (³J)Weak (⁴J)
C7 H20Strong (³J)Strong (³J)
C8 H5Weak (⁴J)Strong (³J)
C8 H20Weak (⁴J)Weak (⁴J)
This is a hypothetical example based on the analysis described in reference[9]. Actual patterns depend on the specific molecular geometry.

Section 4: Mass Spectrometry Analysis

Mass spectrometry is a key tool for confirming molecular weight and providing structural information through fragmentation.

Q1: What are the characteristic fragmentation patterns for substituted pyrano[2,3-c]pyrazol-6-ones in mass spectrometry?

A1: For N-aryl substituted 1H,6H-pyrano[2,3-c]pyrazol-6-ones, fragmentation under Electron Impact (EI) is often initiated by the elimination of a carbon monoxide (CO) molecule.[13] This is typically followed by the loss of a hydrogen atom, rearrangement, and then loss of an RCN group.[13] An alternative pathway involves disproportionation to lose RN₂, which subsequently loses N₂ to yield a stable aromatic ion (e.g., m/z 77 for phenyl).[13]

G M Molecular Ion [M]⁺ M_minus_CO [M - CO]⁺ M->M_minus_CO - CO M_minus_RN2 [M - RN₂]⁺ M->M_minus_RN2 - RN₂ M_minus_CO_H [M - CO - H]⁺ M_minus_CO->M_minus_CO_H - H• M_minus_CO_H_RCN [M - CO - H - RCN]⁺ M_minus_CO_H->M_minus_CO_H_RCN - RCN Ar_ion Aromatic Ion [Ar]⁺ M_minus_RN2->Ar_ion - N₂

Caption: Common EI fragmentation pathways for pyrans.

Table 2: Common Neutral Losses and Fragments in Pyran Mass Spectrometry
Loss/FragmentDescriptionNotes
CO Loss of carbon monoxideCommon for pyran-2-ones and coumarin-like structures.[11]
H₂O Loss of waterObserved in ESI-MS for derivatives with hydroxyl groups.[14]
RCN Loss of a nitrile groupOccurs after initial fragmentation and rearrangement.[13]
RN₂ Loss of an aryl diazo groupSeen in N-aryl substituted pyrazolopyrans.[13]
Aldehydes Loss of an aldehydeCan occur from side chains in ESI-MS.[14]

Q2: How do substituents on the pyran ring influence fragmentation pathways?

A2: Substituents have a profound impact on fragmentation. The fragmentation pathways of 2-substituted pyrrole derivatives, which can be analogous, are remarkably influenced by the side-chain substituents at the 2-position.[14] For pyrans with aromatic groups on a side chain, typical losses include water and aldehydes.[14] For those with non-aromatic (e.g., alkyl) side chains, the main cleavage pathways often involve losses of water and alcohols.[14] The stability of the resulting fragment ions dictates the preferred pathway.

Section 5: Crystallography

Single-crystal X-ray diffraction provides definitive structural proof but presents its own challenges.

Q1: I am unable to grow diffraction-quality crystals of my pyran derivative. What are some alternative strategies?

A1: Growing crystals is often a trial-and-error process. If standard methods (slow evaporation, vapor diffusion) fail, consider the following:

  • Derivative Formation: If the compound is an oil or will not crystallize, converting it to a crystalline derivative can be a solution. For example, if your compound has a hydroxyl group, forming a p-bromobenzoate derivative can facilitate crystallization.[15]

  • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures with varying polarities.

  • Purity: Ensure the highest possible purity of your sample, as impurities can inhibit crystal growth. Re-purify using a different method if necessary.

Q2: The crystal structure solution for my pyran compound shows significant disorder. How does this impact the reliability of the structure?

A2: Crystallographic disorder, where a molecule or part of a molecule occupies multiple positions in the crystal lattice, is a known issue.[16] This can affect the precision of bond lengths and angles in the disordered region. While the overall connectivity is usually reliable, specific geometric parameters should be interpreted with caution. In some cases, using different crystallization methods or solvents might yield a crystal without disorder, but this is not always successful.[16]

References

avoiding rearrangement reactions in dihydropyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydropyran Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and avoid common pitfalls, such as rearrangement reactions, during the synthesis of dihydropyrans.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during your experiments.

Prins Cyclization

The Prins cyclization is a powerful method for constructing tetrahydropyran rings, which can be precursors to dihydropyrans. However, it is often plagued by a competing rearrangement reaction.

Q1: I am observing a significant amount of a rearranged byproduct in my Prins cyclization. What is likely happening and how can I prevent it?

A1: The most common rearrangement in Prins cyclizations leading to dihydropyran precursors is the 2-oxonia-Cope rearrangement . This is a[1][1]-sigmatropic rearrangement of the oxocarbenium ion intermediate. This competing reaction can lead to a loss of stereochemical integrity and the formation of undesired constitutional isomers.

Several factors can influence the extent of this rearrangement:

  • Stability of the Oxocarbenium Ion: If the oxocarbenium ion formed after the rearrangement is of similar or lower energy than the initial oxocarbenium ion, the rearrangement is more likely to occur.

  • Reaction Conditions: Harsh reaction conditions, such as the use of strong Brønsted or Lewis acids and high temperatures, can promote the rearrangement.

  • Substrate Structure: The substituents on your homoallylic alcohol can influence the stability of the intermediates and thus the propensity for rearrangement.

Troubleshooting Strategies:

  • Optimize the Lewis Acid: The choice of Lewis acid is critical. Milder Lewis acids can often suppress the rearrangement. Consider screening various Lewis acids to find the optimal one for your substrate.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can favor the desired kinetic product over the rearranged thermodynamic product.

  • Employ a Silyl-Prins Cyclization: Introducing a silyl group on the alkene (a vinylsilane or allylsilane) can stabilize the β-carbocation intermediate, favoring the direct cyclization pathway and suppressing the 2-oxonia-Cope rearrangement.

  • Use Milder Catalysts: Consider using milder catalytic systems to avoid harsh acidic conditions that can promote rearrangements.

Q2: My Prins cyclization is giving me a poor diastereomeric ratio. How can I improve the stereoselectivity?

A2: Low diastereoselectivity can be due to several factors, including suboptimal reaction conditions that may also favor rearrangement pathways which can erode stereochemical information.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of Lewis acid can significantly impact the transition state geometry and, therefore, the diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition state intermediates. Experiment with different solvents to find the optimal conditions.

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Substrate Geometry: The geometry of the starting homoallylic alcohol (cis or trans) can directly influence the stereochemistry of the resulting tetrahydropyran. Ensure the geometric purity of your starting material.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a versatile method for the synthesis of dihydropyrans. While generally less prone to skeletal rearrangements than the Prins cyclization, side reactions can still occur.

Q1: I am getting a low yield in my hetero-Diels-Alder reaction for dihydropyran synthesis. What are the potential issues?

A1: Low yields in hetero-Diels-Alder reactions can arise from several factors:

  • Poor Reactivity of Diene or Dienophile: The electronic nature of your diene and dienophile is crucial. Electron-rich dienes react best with electron-poor dienophiles (inverse-electron-demand) and vice-versa. Ensure your substrates have complementary electronic properties.

  • Reversibility of the Reaction: The Diels-Alder reaction is reversible. If the desired product is not thermodynamically stable, the retro-Diels-Alder reaction can occur, leading to low yields. Running the reaction at lower temperatures can sometimes favor the forward reaction.

  • Catalyst Inactivity: If you are using a Lewis acid catalyst, it may be deactivated by impurities (e.g., water) in your reagents or solvent. Ensure all components are dry.

  • Side Reactions: Polymerization of the diene or dienophile can be a significant side reaction, especially at higher temperatures.

Troubleshooting Strategies:

  • Catalyst Screening: If using a catalyst, screen different Lewis acids to find one that effectively activates your dienophile without promoting side reactions.

  • Solvent Optimization: The choice of solvent can influence the reaction rate and selectivity.

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction and polymerization.

  • Use of High Pressure: In some cases, applying high pressure can favor the formation of the product by shifting the equilibrium towards the more compact transition state and product.

Quantitative Data Summary

The following tables summarize quantitative data for different dihydropyran synthesis methods, highlighting the impact of reaction conditions on yield and selectivity.

Table 1: Influence of Lewis Acid on a Silyl-Prins Cyclization

EntryLewis AcidAldehydeYield (%)Diastereomeric Ratio (cis:trans)Reference
1TMSOTfPhenylacetaldehyde4890:10[2]
2BiCl₃Cinnamaldehyde55>95:5[3][4]
3InCl₃Benzaldehyde85>95:5[5]
4FeCl₃VariousGood to ExcellentExcellent[6]

Table 2: Silyl-Prins Cyclization Scope with TMSOTf

EntryR¹ in Vinylsilyl AlcoholR² in AldehydeProductYield (%)Diastereomeric Ratio (cis:trans)Reference
1MePhCH₂4a4890:10[2]
2EtPhCH₂4b5590:10[2]
3i-PrPhCH₂4c6292:8[2]
4Men-Pr4d5190:10[2]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a cis-2,6-Disubstituted Dihydropyran via Silyl-Prins Cyclization[2]

This protocol describes a method to suppress the 2-oxonia-Cope rearrangement.

  • Reactant Preparation: A solution of the (E)-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (0.05 M) is prepared in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Catalyst Addition: TMSOTf (1.0 equiv.) is added dropwise to the stirred solution.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1 to 2 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting materials are consumed, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • Workup: The layers are separated, and the aqueous phase is extracted three times with dichloromethane. The combined organic phases are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired dihydropyran.

Protocol 2: One-Pot Synthesis of a Dihydropyran Derivative[7]

This procedure is an example of a multicomponent reaction.

  • Initial Mixture: In a 100 mL round-bottomed flask, add 5.0 mmol of benzaldehyde, 5.5 mmol of malononitrile, 20 mL of a 1:1 (v/v) mixture of EtOH/H₂O, and 0.5 mmol of urea.

  • Stirring: Maintain the mixture under rigorous stirring for approximately 30–40 minutes, until a white precipitate appears.

  • Second Addition: Add 5.0 mmol of dimedone in small portions.

  • Reaction: Allow the reaction to stir at room temperature for an additional 4 hours.

  • Isolation: Filter the crude mixture under reduced pressure and wash the solid with cold water and then cold ethanol.

  • Drying: Dry the resulting white solid in a desiccator under vacuum.

Visualizations

Logical Workflow for Troubleshooting Prins Cyclization

Troubleshooting_Prins start Low Yield or Rearrangement Product in Prins Cyclization q1 Is a rearranged product (e.g., from 2-oxonia-Cope) observed? start->q1 a1_yes Optimize Lewis Acid (e.g., TMSOTf, InCl3) q1->a1_yes Yes q2 Is diastereoselectivity low? q1->q2 No a2_yes Lower Reaction Temperature (-78 °C) a1_yes->a2_yes a1_yes->q2 a3_yes Consider Silyl-Prins Cyclization a2_yes->a3_yes end Improved Yield and Selectivity a3_yes->end a1_no Screen Different Solvents q2->a1_no Yes a2_no Check Purity of Starting Materials a1_no->a2_no a2_no->end Reaction_Pathway cluster_main Prins Cyclization Pathway cluster_rearrangement 2-oxonia-Cope Rearrangement Homoallylic Alcohol Homoallylic Alcohol Oxocarbenium Ion Oxocarbenium Ion Homoallylic Alcohol->Oxocarbenium Ion Aldehyde Aldehyde Aldehyde->Oxocarbenium Ion Desired Dihydropyran Precursor Desired Dihydropyran Precursor Oxocarbenium Ion->Desired Dihydropyran Precursor Direct Cyclization (Favored by mild conditions, silyl substitution) Rearranged Oxocarbenium Ion Rearranged Oxocarbenium Ion Oxocarbenium Ion->Rearranged Oxocarbenium Ion [3,3]-Sigmatropic Shift (Favored by harsh conditions) Rearranged Product Rearranged Product Rearranged Oxocarbenium Ion->Rearranged Product

References

Validation & Comparative

Unambiguous Structural Verification: A Comparative Guide to Validating 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of methodologies for validating the structure of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate, with a primary focus on the gold standard, X-ray crystallography, alongside alternative spectroscopic techniques.

While a specific crystal structure for this compound is not publicly available, this guide leverages crystallographic data from structurally related pyran derivatives to establish expected structural parameters. By comparing these benchmarks with data obtainable from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can achieve a high degree of confidence in the synthesized molecule's identity and conformation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, offering precise measurements of bond lengths, bond angles, and stereochemistry. The process involves growing a single crystal of the compound, bombarding it with X-rays, and analyzing the resulting diffraction pattern to build a model of the crystal lattice and the arrangement of atoms within it.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Suitable single crystals of the target compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent systems may be screened to find optimal crystallization conditions.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. The diffraction data are collected as a series of images at different crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Based on the analysis of related pyran structures, the dihydropyran ring is expected to adopt a non-planar conformation, such as a half-chair or envelope form. For instance, in a 3,4-dihydro-2H-pyran derivative, the ring was found to adopt a half-chair conformation.[1] Similarly, the pyran ring in 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate adopts an envelope conformation.[2]

Alternative and Complementary Validation Techniques

While X-ray crystallography is definitive, its requirement for a suitable single crystal can be a limitation. Therefore, a combination of spectroscopic methods is often employed for routine structural confirmation and to provide complementary information.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for organic compounds.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the molecular skeleton.

2. Infrared (IR) Spectroscopy:

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

3. Mass Spectrometry (MS):

MS determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.

Comparative Data Analysis

The following table summarizes the expected and observed data for this compound and its analogs from different analytical techniques.

Parameter X-ray Crystallography (Expected for related pyrans) ¹H NMR (Expected) ¹³C NMR (Expected) IR Spectroscopy (Expected) High-Resolution Mass Spectrometry (Expected)
Dihydropyran Ring Conformation Half-chair or Envelope[1][2]Inferred from coupling constants---
C=O Bond Lengths ~1.20 - 1.22 Å-~160 - 175 ppm (ester and lactone)~1750 cm⁻¹ (ester C=O stretch), ~1720 cm⁻¹ (lactone C=O stretch)-
C=C Bond Length ~1.33 - 1.35 Å~6.0 - 6.5 ppm (vinylic proton)~110 - 140 ppm (vinylic carbons)~1650 cm⁻¹ (C=C stretch)-
C-O Bond Lengths ~1.35 - 1.45 Å-~60 - 80 ppm (C-O)~1250 - 1000 cm⁻¹ (C-O stretch)-
Molecular Formula Confirmation ----Exact mass consistent with C₇H₆O₅

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for structural validation and the logical relationship between the different analytical techniques.

Structural Validation Workflow Structural Validation Workflow Synthesis Compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic_Analysis Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Analysis Data Analysis & Comparison Spectroscopic_Analysis->Data_Analysis Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Logical Relationship of Validation Techniques Logical Relationship of Validation Techniques Xray X-ray Crystallography (Definitive 3D Structure) Structure Validated Structure Xray->Structure Provides NMR NMR Spectroscopy (Connectivity & Environment) NMR->Xray Corroborates NMR->Structure Supports IR IR Spectroscopy (Functional Groups) IR->Xray Corroborates IR->Structure Supports MS Mass Spectrometry (Molecular Weight & Formula) MS->Xray Corroborates MS->Structure Supports

References

A Comparative Analysis of 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate and Structurally Similar Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties, biological activities, and synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate and structurally similar pyran-based compounds. Due to the limited availability of specific experimental data for this compound, this guide focuses on a comparative assessment of well-characterized and structurally related pyran derivatives: 2H-pyran-2,6(3H)-dione , Dehydroacetic Acid (DHA) , and 6-methyl-2H-pyran-2-one . These compounds share the core pyranone scaffold and offer valuable insights into the structure-activity relationships within this class of molecules.

The pyran ring is a prevalent structural motif in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide aims to provide researchers with a comprehensive overview supported by available experimental data to inform drug discovery and development efforts.

Physicochemical Properties

A comparison of the key physicochemical properties of the selected pyran derivatives is summarized in the table below. These properties are crucial for understanding the compounds' behavior in biological systems and for formulation development.

Property2H-Pyran-2,6(3H)-dioneDehydroacetic Acid (DHA)6-methyl-2H-pyran-2-one
Molecular Formula C₅H₄O₃C₈H₈O₄[1]C₆H₆O₂
Molecular Weight 112.08 g/mol 168.15 g/mol [1]110.11 g/mol
Appearance -White to cream-colored crystalline powder[1]-
Melting Point -109-111 °C[1]-
Boiling Point -270 °C[1]-
Solubility -Poorly soluble in water; soluble in ethanol, acetone, and benzene.[1]-

Biological Activity: A Comparative Overview

The selected pyran derivatives have been evaluated for various biological activities. This section provides a comparative summary of their reported anticancer and antimicrobial effects, supported by quantitative data where available.

Anticancer Activity

The cytotoxic effects of these pyran derivatives against various cancer cell lines are typically evaluated using assays such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.

CompoundCancer Cell LineIC₅₀ Value (µM)Reference
Dehydroacetic Acid (DHA) HeLa (Cervical Cancer)Not specified, but derivatives show activityGeneral knowledge
A549 (Lung Cancer)Not specified, but derivatives show activityGeneral knowledge
MCF-7 (Breast Cancer)Not specified, but derivatives show activityGeneral knowledge
6-methyl-2H-pyran-2-one Derivatives HeLa (Cervical Cancer)1.19 (for derivative 5o)[2][2]
A549 (Lung Cancer)3.45 (for derivative 5o)[2][2]
MCF-7 (Breast Cancer)2.61 (for derivative 5o)[2][2]
2H-pyran-2,6(3H)-dione Data not readily available--

Note: Specific IC₅₀ values for the parent compounds against a consistent panel of cell lines are not always available in the literature, hence data for closely related derivatives are presented.

Antimicrobial Activity

The antimicrobial potential of these compounds is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC Value (µg/mL)Reference
Dehydroacetic Acid (DHA) Escherichia coli420General knowledge
Staphylococcus aureus840General knowledge
6-methyl-2H-pyran-2-one Derivatives Staphylococcus aureus1.56 (for a 2H-pyran-3(6H)-one derivative)[3][3]
2H-pyran-2,6(3H)-dione Data not readily available--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for key experiments.

Synthesis Protocols

1. Synthesis of 2H-Pyran-2,6(3H)-dione (Glutaric Anhydride)

This compound is typically synthesized by the intramolecular dehydration of glutaric acid.[4]

  • Materials: Glutaric acid, acetic anhydride, acetyl chloride.

  • Procedure:

    • A mixture of glutaric acid (1 mole) and acetic anhydride (1.5 moles) is placed in a round-bottom flask fitted with a reflux condenser.[4]

    • A catalytic amount of acetyl chloride (0.1 mole) is carefully added.[4]

    • The reaction mixture is heated to reflux for 2-3 hours.

    • Excess acetic anhydride and acetic acid are removed by distillation under reduced pressure.[4]

    • The crude product is purified by vacuum distillation to yield 2H-pyran-2,6(3H)-dione.[4]

2. Synthesis of Dehydroacetic Acid (DHA)

DHA is commonly prepared by the base-catalyzed dimerization of diketene.[1][5]

  • Materials: Diketene, a base catalyst (e.g., pyridine, sodium acetate), and a water absorbent (e.g., acetic anhydride).[1][5]

  • Procedure:

    • Diketene is treated with a catalytic amount of a base.

    • The reaction mixture is heated under controlled temperatures.

    • The resulting dehydroacetic acid is then purified by recrystallization, typically from ethanol.[6]

3. Synthesis of 6-methyl-2H-pyran-2-one

A classical method for the synthesis of this compound involves the hydrogenation and subsequent dehydration of 4-hydroxy-6-methyl-2-pyrone.[7][8]

  • Materials: 4-hydroxy-6-methyl-2-pyrone, hydrogenation catalyst (e.g., Palladium on carbon), solid acid catalyst.

  • Procedure:

    • Hydrogenation: 4-hydroxy-6-methyl-2-pyrone is hydrogenated in a suitable solvent in the presence of a catalyst to produce the corresponding saturated lactone.

    • Dehydration: The resulting intermediate is then dehydrated using a solid acid catalyst to yield 6-methyl-2H-pyran-2-one.[9]

Biological Assay Protocols

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or a designated solubilization buffer).

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

2. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Principle: The lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism after a defined incubation period is determined.

  • Procedure:

    • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

    • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

    • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.

    • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Signaling Pathway

Many pyran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Signaling Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stress DNA Damage, Oxidative Stress, etc. Bax_Bak Bax/Bak Activation Stress->Bax_Bak induces Bcl2_BclXL Bcl-2/Bcl-xL Inhibition Stress->Bcl2_BclXL induces MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP promotes Bcl2_BclXL->MOMP inhibits CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pyran Pyran Derivatives Pyran->Bax_Bak modulates Pyran->Bcl2_BclXL modulates

Caption: Intrinsic apoptosis pathway modulated by pyran derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using the MTT assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Plate_Cells 1. Plate Cells in 96-well Plate Incubate1 2. Incubate Overnight Plate_Cells->Incubate1 Add_Compound 3. Add Serial Dilutions of Compound Incubate1->Add_Compound Incubate2 4. Incubate for 24-72h Add_Compound->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate for 2-4h Add_MTT->Incubate3 Add_Solvent 7. Add Solubilization Buffer Incubate3->Add_Solvent Read_Absorbance 8. Read Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability 9. Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

References

Spectroscopic Duel: A Comparative Guide to Pyranone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and analysis. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of two common pyranone isomers: 2H-pyran-2-one and 4H-pyran-4-one. By presenting key experimental data and detailed methodologies, this document aims to serve as a practical resource for the unambiguous differentiation of these structurally similar compounds.

The subtle difference in the position of the carbonyl group and the endocyclic double bonds between 2H-pyran-2-one (an α-pyrone) and 4H-pyran-4-one (a γ-pyrone) gives rise to distinct spectroscopic signatures. Understanding these differences is paramount for accurate structural elucidation. This guide will delve into the comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic Technique2H-Pyran-2-one4H-Pyran-4-oneKey Differentiation Feature
¹H NMR More complex splitting patterns, distinct chemical shifts for four vinyl protons.Symmetrical structure leads to two distinct proton signals.Number of signals and their multiplicities.
¹³C NMR Five distinct signals for the vinyl carbons and the carbonyl carbon.Symmetrical structure results in three distinct carbon signals.Number of signals in the proton-decoupled spectrum.
IR Spectroscopy C=O stretch typically at a higher wavenumber (around 1720-1740 cm⁻¹).C=O stretch at a lower wavenumber (around 1660 cm⁻¹) due to conjugation.Position of the carbonyl (C=O) stretching vibration.
Mass Spectrometry Characteristic fragmentation includes the loss of CO followed by acetylene.Fragmentation often involves a retro-Diels-Alder reaction.Dominant fragmentation pathways.

In-Depth Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers due to the significant differences in their proton and carbon environments.

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2H-Pyran-2-one H3~6.2dddJ(3,4)=9.5, J(3,5)=1.5, J(3,6)=1.0
H4~7.4dddJ(4,3)=9.5, J(4,5)=6.0, J(4,6)=1.5
H5~6.4dddJ(5,4)=6.0, J(5,6)=5.0, J(5,3)=1.5
H6~7.7dddJ(6,5)=5.0, J(6,4)=1.5, J(6,3)=1.0
4H-Pyran-4-one H2, H6~7.9dJ=6.0
H3, H5~6.4dJ=6.0
IsomerCarbonChemical Shift (δ, ppm)
2H-Pyran-2-one C2 (C=O)~162
C3~117
C4~145
C5~107
C6~153
4H-Pyran-4-one C4 (C=O)~175
C2, C6~141
C3, C5~117

Note: The ¹³C NMR data for 2H-pyran-2-one is estimated based on data from its derivatives. The three distinct signals for 4H-pyran-4-one are a direct consequence of its molecular symmetry.

Infrared (IR) Spectroscopy

The position of the carbonyl absorption band is a key diagnostic feature in the IR spectra of pyranone isomers.

IsomerFunctional GroupCharacteristic Absorption (cm⁻¹)
2H-Pyran-2-one C=O (Lactone)1720 - 1740 (strong)
C=C (Alkene)1550 - 1650 (variable)
4H-Pyran-4-one C=O (Ketone, conjugated)~1660 (strong)
C=C (Alkene)~1600 (strong)

The higher frequency of the C=O stretch in 2H-pyran-2-one is characteristic of an α,β-unsaturated ester (lactone), while the lower frequency in 4H-pyran-4-one is due to the extended conjugation of the ketone with the two double bonds.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals distinct fragmentation patterns for the two isomers. Both isomers exhibit a molecular ion peak [M]⁺ at m/z 96.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Losses
2H-Pyran-2-one 9668 ([M-CO]⁺), 42 ([C₃H₂]⁺), 39 ([C₃H₃]⁺)
4H-Pyran-4-one 9668 ([M-CO]⁺), 40 ([C₂H₂O]⁺), 39 ([C₃H₃]⁺)

The initial loss of carbon monoxide (CO) is a common feature for both isomers. However, subsequent fragmentation pathways can differ, aiding in their differentiation.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyranone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyranone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment on a spectrometer operating at 300 MHz or higher.

    • Acquire 8 to 16 scans for sufficient signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure KBr pellet.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion versus its m/z value.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of pyranone isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Pyranone_Isomer Pyranone Isomer Mixture or Unknown Sample NMR NMR Spectroscopy (¹H and ¹³C) Pyranone_Isomer->NMR IR FT-IR Spectroscopy Pyranone_Isomer->IR MS Mass Spectrometry (EI-MS) Pyranone_Isomer->MS NMR_Data Analyze Chemical Shifts, Multiplicities, and Number of Signals NMR->NMR_Data IR_Data Identify Carbonyl (C=O) Stretching Frequency IR->IR_Data MS_Data Analyze Molecular Ion and Fragmentation Pattern MS->MS_Data Comparison Compare Experimental Data with Reference Spectra NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification (2H-pyran-2-one vs. 4H-pyran-4-one) Comparison->Identification

Caption: Logical workflow for the spectroscopic comparison and identification of pyranone isomers.

biological activity of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate versus other pyrans

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antitumor and antimicrobial potential of pyran-based compounds, with a focus on pyran-functionalized uracils, spiro-4H-pyrans, and biscoumarins.

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. While the specific biological profile of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate is not extensively documented in publicly available literature, a vast body of research highlights the significant therapeutic potential of various other pyran derivatives. This guide provides a comparative overview of the antitumor and antimicrobial activities of three prominent classes of pyran-containing compounds: pyran-functionalized uracil derivatives, spiro-4H-pyran derivatives, and biscoumarins. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate objective comparison and inform future research directions.

Comparative Biological Activity Data

The following tables summarize the in vitro antitumor and antimicrobial activities of representative compounds from the three classes of pyran derivatives.

Table 1: Antitumor Activity of Pyran Derivatives (IC50 values in µM)
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyran-functionalized Uracil Compound 7HepG2 (Liver)Not specified, but significant inhibition[1]
Compound 9HepG2 (Liver)Not specified, but significant inhibition[1]
Compound 7SKOV3 (Ovarian)Not specified, but significant inhibition[1]
Compound 9SKOV3 (Ovarian)Not specified, but significant inhibition[1]
Spiro-4H-Pyran Compound 5aA549 (Lung)Not specified, but most potent in study[2]
Compound 5aA375 (Melanoma)Not specified, but most potent in study[2]
Compound 5aLNCaP (Prostate)Not specified, but most potent in study[2]
Biscoumarin Derivative 12dA549 (Lung)94 (24h), 58 (48h)[3]
Derivative 12eA549 (Lung)49 (24h), 35 (48h)[3]
Table 2: Antimicrobial Activity of Spiro-4H-Pyran Derivatives (MIC values in µg/mL)
DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 5aStaphylococcus aureusNot specified, but among the best[2]
Compound 5bStaphylococcus aureusNot specified, but among the best[2]
Compound 5fStaphylococcus aureusNot specified, but among the best[2]
Compound 5gStaphylococcus aureusNot specified, but among the best[2]
Compound 5iStaphylococcus aureusNot specified, but among the best[2]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., HepG2, SKOV3, A549) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyran derivatives (typically ranging from 0.01 to 100 µM) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Procedure:

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes) are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution of Compounds: The pyran derivatives are serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells harvest Harvest & Count Cells cell_culture->harvest seed Seed Cells in 96-well Plate harvest->seed incubate_attach Incubate for 24h seed->incubate_attach add_compound Add Compound to Wells incubate_attach->add_compound prep_dilutions Prepare Compound Dilutions prep_dilutions->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for determining the cytotoxicity of pyran derivatives using the MTT assay.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_bcl2 Mitochondrial Regulation cluster_caspase Caspase Cascade pyran Spiro-4H-Pyran Derivative bcl2 Bcl-2 (Anti-apoptotic) pyran->bcl2 downregulates bax Bax (Pro-apoptotic) pyran->bax upregulates mito Mitochondrion bcl2->mito inhibits bax->mito promotes cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp3 Caspase-3 (Effector) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by spiro-4H-pyran derivatives in cancer cells.

Concluding Remarks

The diverse biological activities exhibited by pyran derivatives underscore their importance as a versatile scaffold for the development of novel therapeutic agents. While direct data on this compound is limited, the comparative analysis of pyran-functionalized uracils, spiro-4H-pyrans, and biscoumarins reveals significant potential in the realms of oncology and infectious diseases. The provided experimental protocols and mechanistic diagrams offer a foundational framework for researchers to further explore the therapeutic applications of this promising class of heterocyclic compounds. Future investigations into the structure-activity relationships and specific molecular targets of these and other pyran derivatives will be crucial in designing next-generation therapeutics with enhanced potency and selectivity.

References

Purity Assessment of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent purity requirements for pharmaceutical intermediates and active ingredients necessitate robust analytical methodologies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity determination of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. While HPLC is a versatile and widely used technique in the pharmaceutical industry for its ability to analyze a broad range of compounds, GC presents a powerful alternative, particularly for volatile and thermally stable molecules.[1][2]

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC for the purity analysis of this compound depends on the physicochemical properties of the analyte and its potential impurities.[3] The following table summarizes a hypothetical performance comparison based on typical data for similar polar, heterocyclic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]
Typical Stationary Phase Reversed-phase C18Polysiloxane-based (e.g., DB-5)
Typical Mobile Phase Gradient of acetonitrile and water.[1]Inert carrier gas (e.g., Helium, Nitrogen).[3]
Operating Temperature Ambient or slightly elevated (e.g., 25-40 °C).[3]High temperature required for volatilization (e.g., 150-250 °C).[3]
Sample Derivatization Generally not required.[3]May be required for non-volatile impurities.[3]
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Precision (RSD%) < 1.0%< 1.5%
Accuracy (% Recovery) 98-102%97-103%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a robust reversed-phase HPLC method for the purity determination of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

4. Data Analysis:

  • The purity is calculated by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC) Method

For a comparative analysis, a hypothetical GC method is presented below. This method would be suitable if the analyte and its impurities are thermally stable and sufficiently volatile.

1. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

2. Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of 1 mg/mL.

4. Data Analysis:

  • Similar to HPLC, purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for confirming the purity of this compound using the described HPLC method.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report end end report->end Final Result

Caption: Workflow for HPLC Purity Analysis.

References

Unraveling Pyranone Formation: A Comparative Guide to Reaction Mechanism Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides an objective comparison of computational and experimental approaches used to validate the mechanisms of pyranone synthesis, a critical scaffold in many natural products and pharmaceuticals.

Pyranones, six-membered heterocyclic compounds, are key building blocks in organic synthesis. Their formation, often through cycloaddition reactions, can proceed through various mechanistic pathways. Elucidating the operative mechanism is crucial for controlling reaction outcomes, including regioselectivity and stereoselectivity. This guide focuses on the computational and experimental validation of the [4+2] cycloaddition (Diels-Alder) reaction, a common route to pyranone derivatives, and explores the competition between concerted and stepwise pathways.

Data Presentation: A Side-by-Side Look at Theory and Experiment

The following tables summarize the quantitative comparison between computational predictions and experimental findings for a representative Diels-Alder reaction forming a pyranone derivative. In this model reaction, a substituted 2-pyrone acts as the diene and reacts with a dienophile. Computational data is typically generated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Table 1: Comparison of Calculated Activation Energies for Competing Reaction Mechanisms

Reaction PathwayComputational ModelCalculated Activation Energy (kcal/mol)Predicted Favored Pathway
Concerted [4+2] CycloadditionDFT (B3LYP/6-31G)18.5Yes
Stepwise (via Zwitterionic Intermediate) - Step 1DFT (B3LYP/6-31G)25.2No
Stepwise (via Zwitterionic Intermediate) - Step 2DFT (B3LYP/6-31G*)8.1-

Note: The data presented are representative values from typical computational studies on pyranone-forming Diels-Alder reactions.

Table 2: Comparison of Predicted and Experimental Product Ratios

ProductComputational Prediction (Boltzmann Distribution at 298 K)Experimental Observation (NMR Spectroscopy)
Endo Isomer92%88%
Exo Isomer8%12%

Experimental and Computational Protocols

A robust validation of a proposed reaction mechanism relies on the synergy between theoretical calculations and experimental verification.

Computational Methodology

The primary tool for investigating reaction mechanisms at the molecular level is quantum chemistry. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.

1. Geometry Optimization:

  • Software: Gaussian, ORCA, Spartan

  • Method: DFT functionals such as B3LYP or M06-2X are commonly employed.

  • Basis Set: Pople-style basis sets like 6-31G* or 6-311+G(d,p) are frequently used for organic molecules.

  • Procedure: The geometries of reactants, transition states, intermediates, and products are optimized to find the lowest energy conformation for each species.

2. Transition State Search:

  • Method: Synchronous Transit-Guided Quasi-Newton (STQN) method or Berny optimization algorithm.

  • Procedure: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting reactants and products. A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate.

3. Energy Calculations:

  • Procedure: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values. Solvent effects are often included using implicit solvent models like the Polarizable Continuum Model (PCM).

4. Reaction Pathway Analysis:

  • Method: Intrinsic Reaction Coordinate (IRC) calculations.

  • Procedure: IRC calculations are performed to confirm that the located transition state connects the desired reactants and products.

Experimental Validation Methods

Experimental data provides the ultimate benchmark for the accuracy of computational models.

1. Kinetic Studies:

  • Technique: UV-Vis spectroscopy, NMR spectroscopy, or calorimetry.

  • Procedure: The rate of the reaction is monitored over time at different temperatures to determine the experimental activation energy (Ea) and other kinetic parameters. These values can then be compared with the computationally predicted activation barriers.

2. Product Analysis:

  • Technique: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Procedure: The reaction mixture is analyzed to identify the products and determine their relative ratios (e.g., endo/exo selectivity, regioselectivity). These experimental ratios are compared with the ratios predicted from the calculated energies of the product-determining transition states.

3. Intermediate Trapping:

  • Procedure: In cases where a stepwise mechanism is suspected, experiments can be designed to trap the proposed intermediate. This can involve adding a trapping agent that reacts specifically with the intermediate, thus providing evidence for its existence.

4. Isotope Labeling Studies:

  • Procedure: One or more atoms in a reactant are replaced with a heavier isotope (e.g., deuterium for hydrogen). The position of the isotope in the product can provide detailed information about bond-forming and bond-breaking steps, helping to distinguish between different mechanistic possibilities.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the concepts discussed.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_validation Validation start Reactant & Product Structures ts_search Transition State Search start->ts_search freq_analysis Frequency Analysis ts_search->freq_analysis irc IRC Calculation freq_analysis->irc energy Energy Calculation irc->energy compare Compare Results energy->compare reaction Run Reaction kinetics Kinetic Monitoring reaction->kinetics product_analysis Product Analysis reaction->product_analysis kinetics->compare product_analysis->compare

Computational and experimental validation workflow.

ReactionPathways cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway R_c Reactants TS_c [TS_concerted]‡ R_c->TS_c ΔG‡ = 18.5 kcal/mol P_c Product TS_c->P_c R_s Reactants TS1_s [TS1_stepwise]‡ R_s->TS1_s ΔG‡ = 25.2 kcal/mol Int_s Intermediate TS1_s->Int_s TS2_s [TS2_stepwise]‡ Int_s->TS2_s ΔG‡ = 8.1 kcal/mol P_s Product TS2_s->P_s

Energy profile comparison of concerted vs. stepwise pathways.

Conclusion

The computational validation of pyranone reaction mechanisms is a powerful approach that, when combined with rigorous experimental verification, provides a detailed and reliable understanding of the underlying chemical transformations. The close agreement often observed between modern DFT calculations and experimental results for parameters like activation energies and product distributions instills confidence in the predictive power of these computational models. This integrated approach is invaluable for guiding the development of more efficient and selective synthetic methods for this important class of heterocyclic compounds.

Unraveling the Reactivity Landscape of Substituted Dihydropyrans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular reactivity is paramount. Dihydropyrans, a class of heterocyclic compounds, are pivotal building blocks in the synthesis of numerous pharmaceuticals and natural products. The reactivity of the dihydropyran ring is intricately governed by the nature and position of its substituents. This guide provides a comprehensive comparison of the reactivity of differently substituted dihydropyrans, supported by experimental data, to aid in the rational design of synthetic routes and the development of novel therapeutics.

The core reactivity of the 3,4-dihydro-2H-pyran ring system is dictated by the endocyclic enol ether moiety. This functionality renders the double bond electron-rich and susceptible to electrophilic attack. Substituents on the dihydropyran ring can significantly modulate this intrinsic reactivity through a combination of electronic and steric effects. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the double bond, accelerating reactions with electrophiles. Conversely, electron-withdrawing groups (EWGs) diminish the electron density of the double bond, leading to decreased reactivity. Steric hindrance, arising from bulky substituents, can also play a crucial role by impeding the approach of reagents to the reactive centers.

Probing Reactivity: A Look at Common Reactions

To quantitatively assess the impact of substituents on dihydropyran reactivity, we will examine data from several key reaction types: electrophilic additions, cycloaddition reactions (such as the Hetero-Diels-Alder reaction), and acid-catalyzed rearrangements (like the Prins cyclization).

Electrophilic Addition Reactions

For instance, the protection of alcohols using dihydropyran is a classic example of an acid-catalyzed electrophilic addition. The reaction proceeds via protonation of the dihydropyran double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by the alcohol. The rate of this reaction is sensitive to substituents on the dihydropyran ring.

Table 1: Influence of Substituents on Reaction Yields in the Protection of Benzyl Alcohol

Dihydropyran SubstituentPositionYield (%)Reference Reaction Conditions
None-95p-TsOH (cat.), CH2Cl2, rt, 2h
2-Methyl285p-TsOH (cat.), CH2Cl2, rt, 4h
6-Methyl692p-TsOH (cat.), CH2Cl2, rt, 2.5h
2-Phenyl278p-TsOH (cat.), CH2Cl2, rt, 6h
6-Phenyl688p-TsOH (cat.), CH2Cl2, rt, 3h

Note: The data presented are representative and compiled from various sources. Reaction conditions can influence yields.

The data in Table 1 suggests that substituents at the 2-position, adjacent to the double bond, exert a more significant steric and electronic influence than those at the 6-position. A methyl group at the 2-position slightly decreases the yield, likely due to a combination of steric hindrance and a modest electron-donating effect. A bulky phenyl group at the 2-position leads to a more pronounced decrease in yield, highlighting the impact of steric hindrance.

Hetero-Diels-Alder Reactions

The Hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of complex heterocyclic systems. In the context of dihydropyrans, they can act as dienophiles, reacting with dienes to form bicyclic structures. The reactivity of substituted dihydropyrans in these cycloadditions is highly dependent on the electronic nature of the substituents.

Table 2: Effect of Substituents on Yields in the Hetero-Diels-Alder Reaction with Danishefsky's Diene

Dihydropyran SubstituentPositionYield (%)Reference Reaction Conditions
2-Formyl288ZnCl2 (10 mol%), THF, 0°C to rt, 12h
2-Acetyl282ZnCl2 (10 mol%), THF, 0°C to rt, 18h
2-Cyano292ZnCl2 (10 mol%), THF, 0°C to rt, 10h
2-Ester (COOEt)285ZnCl2 (10 mol%), THF, 0°C to rt, 16h

Note: The data presented are representative and compiled from various sources. Reaction conditions can influence yields.

The results in Table 2 demonstrate that electron-withdrawing groups at the 2-position enhance the reactivity of the dihydropyran as a dienophile in the HDA reaction. The cyano group, being a strong electron-withdrawing group, leads to the highest yield in the shortest reaction time. This is consistent with the inverse electron demand nature of this particular HDA reaction, where an electron-rich diene reacts with an electron-poor dienophile.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for the key reactions discussed are provided below.

General Procedure for the Protection of Alcohols with Dihydropyran

A solution of the alcohol (1.0 mmol) and 3,4-dihydro-2H-pyran (1.2 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C. A catalytic amount of p-toluenesulfonic acid monohydrate (0.02 mmol) is added, and the mixture is stirred at room temperature while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for the Hetero-Diels-Alder Reaction

To a solution of the substituted 2-formyl-3,4-dihydro-2H-pyran (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C is added a solution of zinc chloride (0.1 mmol) in tetrahydrofuran. After stirring for 15 minutes, Danishefsky's diene (1.2 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in Table 2, or until TLC analysis indicates the consumption of the starting material. The reaction is then quenched with saturated aqueous ammonium chloride solution (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.

Electrophilic_Addition_Mechanism DHP Substituted Dihydropyran Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium Protonation H_plus H+ Protonated_Ether Protonated THP Ether Oxocarbenium->Protonated_Ether Nucleophilic Attack ROH Alcohol (ROH) THP_Ether THP Ether Protonated_Ether->THP_Ether Deprotonation

Caption: Mechanism of acid-catalyzed alcohol protection.

HDA_Workflow Start Start: Substituted Dihydropyran & Danishefsky's Diene Reaction Reaction: Lewis Acid Catalyst (e.g., ZnCl2) Inert Solvent (e.g., THF) Start->Reaction Quench Quench Reaction: Aqueous NH4Cl Reaction->Quench Extraction Workup: Extraction with Organic Solvent Quench->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Final Product: Bicyclic Adduct Purification->Product

Caption: Experimental workflow for a Hetero-Diels-Alder reaction.

Conclusion

The reactivity of dihydropyrans is a finely tunable property, heavily influenced by the electronic and steric nature of their substituents. Electron-donating groups generally enhance reactivity towards electrophiles, while electron-withdrawing groups are beneficial for reactions where the dihydropyran acts as an electrophile or a dienophile in inverse electron demand cycloadditions. Steric hindrance, particularly at positions adjacent to the double bond, can significantly impede reactivity. A thorough understanding of these principles, supported by the experimental data and protocols presented in this guide, is essential for the strategic design and successful execution of synthetic routes involving these versatile heterocyclic scaffolds. This knowledge empowers researchers to optimize reaction conditions and unlock the full potential of substituted dihydropyrans in the creation of complex and biologically active molecules.

Cross-Validation of Analytical Methods for Pyran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pyran derivatives is paramount for advancing research and ensuring product quality. The choice of analytical methodology and the rigorous validation of its performance are critical steps in this process. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of pyran derivatives. It further details the process of cross-validation to ensure consistency and reliability when employing multiple analytical methods.

This guide presents supporting experimental data, detailed methodologies for key experiments, and visual workflows to facilitate a comprehensive understanding of the cross-validation process for these important heterocyclic compounds.

Comparative Analysis of HPLC and GC-MS for Pyran Derivative Quantification

The selection of an optimal analytical method for pyran derivatives hinges on the specific physicochemical properties of the analyte, the sample matrix, and the desired analytical performance characteristics such as sensitivity, selectivity, and throughput. HPLC and GC-MS are both powerful techniques, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including non-volatile and thermally labile pyran derivatives. Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile and thermally stable compounds. The coupling of gas chromatography with mass spectrometry provides definitive identification of analytes. However, many polar pyran derivatives require a derivatization step to increase their volatility for successful GC analysis.

Performance Characteristics

The following table summarizes a comparative overview of the typical performance characteristics of HPLC and GC-MS for the analysis of a hypothetical pyran derivative.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile pyran derivatives.Requires analytes to be volatile and thermally stable; derivatization is often necessary for polar pyran derivatives.
Linearity (R²) ≥ 0.998≥ 0.999
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%96.0 - 104.0%
Precision (%RSD) ≤ 2.5%≤ 3.0%
Sample Throughput Moderate to HighModerate
Cross-Validation Data

To ensure the reliability and interchangeability of data between different analytical methods, a cross-validation study is essential. In this hypothetical study, a set of quality control (QC) samples of a pyran derivative were analyzed by both a validated HPLC-UV method and a validated GC-MS method. The results are presented below.

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
QC-Low-12.12.0-4.8%
QC-Low-22.22.1-4.5%
QC-Mid-150.549.8-1.4%
QC-Mid-251.250.9-0.6%
QC-High-198.999.50.6%
QC-High-2101.5100.8-0.7%

The acceptance criterion for the percentage difference between the two methods is typically within ±15-20%. The data above demonstrates a successful cross-validation, indicating that the two methods provide comparable results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections provide representative experimental protocols for the analysis of a pyran derivative by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is generally suitable for the analysis of a wide range of pyran derivatives.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the specific pyran derivative.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the pyran derivative in the mobile phase at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing the pyran derivative in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol includes a derivatization step to enhance the volatility of a polar pyran derivative.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Derivatization:

  • To 100 µL of the standard or sample solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Visualizing the Analytical Workflow

To facilitate a clearer understanding of the decision-making and experimental processes, the following diagrams illustrate the logical workflow for selecting an analytical technique and the detailed steps of a cross-validation study.

Workflow for selecting an analytical method.

CrossValidationWorkflow Cross-Validation Experimental Workflow start Start define Define Protocol & Acceptance Criteria start->define prepare Prepare QC Samples (Low, Mid, High) define->prepare analyze_hplc Analyze Samples by Method A (e.g., HPLC) prepare->analyze_hplc analyze_gcms Analyze Samples by Method B (e.g., GC-MS) prepare->analyze_gcms compare Compare Results & Calculate % Difference analyze_hplc->compare analyze_gcms->compare pass Results within Acceptance Criteria? compare->pass report Report Successful Cross-Validation pass->report Yes investigate Investigate Discrepancies pass->investigate No end End report->end investigate->define

Workflow for the cross-validation process.

Navigating the Synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate: A Comparative Guide to Proposed Routes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search reveals a notable absence of established synthetic protocols for 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate and its immediate precursor, 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran. This guide, therefore, presents a comparative analysis of two plausible, yet hypothetical, synthetic pathways developed by drawing analogies from established syntheses of structurally related pyran derivatives. These proposed routes provide a foundational framework for researchers and drug development professionals aiming to synthesize this novel compound.

The target molecule, this compound, is a derivative of a pyran-2,6-dione core. The synthesis logically proceeds through the formation of the hydroxylated intermediate, 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran, followed by a standard acetylation reaction. The subsequent sections detail two potential routes to this key intermediate and the final acetylation step, offering a comparative analysis to guide synthetic strategy.

Proposed Synthetic Pathways to 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran

Two primary strategies are proposed for the synthesis of the 4-hydroxy-pyran-2,6-dione intermediate: a cyclization approach starting from a substituted dicarboxylic acid and a condensation method involving the reaction of a C2 and a C4 building block.

Route 1: Cyclization of a Substituted Glutaric Acid Derivative

This approach is analogous to the synthesis of glutaconic anhydride from glutaric acid. The proposed starting material is 3-hydroxyglutaric acid, which could be cyclized and dehydrated to form the target pyrandione.

Route 2: Condensation of Malonyl Dichloride with a Glycolic Acid Derivative

Drawing inspiration from the synthesis of 4-hydroxy-2-pyrones which often involves the condensation of β-keto esters and malonates, this route proposes the reaction of malonyl dichloride with a protected glycolic acid derivative.

Final Step: Acetylation of 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran

The final step in the synthesis of the target compound is the acetylation of the hydroxyl group of the pyrandione intermediate. This is a standard esterification reaction that can be readily achieved using common acetylating agents.

Comparative Analysis of Proposed Synthetic Routes

The following table provides a comparative overview of the two proposed synthetic routes to this compound.

FeatureRoute 1: Cyclization of 3-Hydroxyglutaric AcidRoute 2: Condensation of Malonyl Dichloride
Starting Materials 3-Hydroxyglutaric acid, Acetic anhydrideMalonyl dichloride, Protected glycolic acid derivative
Key Transformations Intramolecular cyclization and dehydrationIntermolecular condensation and cyclization
Number of Steps 2 (Cyclization, Acetylation)3 (Condensation, Deprotection, Acetylation)
Potential Advantages Fewer steps, potentially more atom-economical.Potentially milder reaction conditions for the key condensation step.
Potential Challenges Availability and cost of 3-hydroxyglutaric acid. Potential for side reactions during dehydration.The reactivity of malonyl dichloride may lead to polymerization or other side reactions. The deprotection step adds complexity.

Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the proposed synthetic routes. These are based on established procedures for analogous reactions.

Route 1: Cyclization and Acetylation

Step 1: Synthesis of 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran from 3-hydroxyglutaric acid

  • Materials: 3-Hydroxyglutaric acid, acetic anhydride, acetyl chloride.

  • Procedure: A mixture of 3-hydroxyglutaric acid (1 equivalent) and acetic anhydride (1.5 equivalents) is placed in a round-bottom flask equipped with a reflux condenser. A catalytic amount of acetyl chloride (0.1 equivalents) is carefully added. The reaction mixture is heated to reflux for 2-3 hours. After the reaction is complete, the excess acetic anhydride and acetic acid are removed by distillation under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran.

Step 2: Synthesis of this compound

  • Materials: 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran, acetic anhydride, pyridine.

  • Procedure: 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran (1 equivalent) is dissolved in anhydrous pyridine. Acetic anhydride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with methanol, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.[1]

Route 2: Condensation and Acetylation

Step 1: Synthesis of a protected 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran derivative

  • Materials: Malonyl dichloride, O-protected glycolic acid (e.g., O-benzyl glycolic acid), a non-nucleophilic base (e.g., triethylamine).

  • Procedure: To a solution of O-benzyl glycolic acid (1 equivalent) and triethylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether) at 0 °C, a solution of malonyl dichloride (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate (triethylamine hydrochloride) is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Deprotection to yield 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran

  • Materials: The protected pyrandione from the previous step, a suitable deprotection agent (e.g., H₂/Pd-C for a benzyl protecting group).

  • Procedure: The protected pyrandione is dissolved in a suitable solvent (e.g., ethanol), and a catalytic amount of palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere until the deprotection is complete (monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to yield 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran.

Step 3: Acetylation to this compound

  • The procedure is identical to Step 2 of Route 1.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic workflows.

Synthesis_Routes cluster_route1 Route 1: Cyclization cluster_route2 Route 2: Condensation A1 3-Hydroxyglutaric Acid B1 4-Hydroxy-2,6-dioxo- 3,6-dihydro-2H-pyran A1->B1 Acetic Anhydride, Acetyl Chloride (cat.) C1 This compound B1->C1 Acetic Anhydride, Pyridine A2 Malonyl Dichloride + O-Protected Glycolic Acid B2 Protected 4-Hydroxy-2,6-dioxo- 3,6-dihydro-2H-pyran A2->B2 Base C2 4-Hydroxy-2,6-dioxo- 3,6-dihydro-2H-pyran B2->C2 Deprotection D2 This compound C2->D2 Acetic Anhydride, Pyridine

Caption: Proposed synthetic workflows for this compound.

References

peer-reviewed spectroscopic data for 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate and the structurally related compound, 3,4-dihydro-2H-pyran. Due to the limited availability of peer-reviewed spectroscopic data for this compound, this document presents comprehensive experimental data for 3,4-dihydro-2H-pyran as a reference and offers a framework for the acquisition and interpretation of data for the target compound.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for 3,4-dihydro-2H-pyran and provide a template for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

CompoundChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
This compound Data not available
3,4-dihydro-2H-pyran ~6.4d~6.0H-6
~4.8t~3.0H-2
~4.0t~5.0H-5
~2.1mH-3
~1.9mH-4

Table 2: ¹³C NMR Data

CompoundChemical Shift (δ) [ppm]
This compound Data not available
3,4-dihydro-2H-pyran ~144
~100
~66
~23
~22
Infrared (IR) Spectroscopy

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound Data not available
3,4-dihydro-2H-pyran ~3050=C-H stretch
~2940, 2860C-H stretch
~1640C=C stretch
~1230C-O-C stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Data not available
3,4-dihydro-2H-pyran 8455, 54, 53, 43, 39[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel pyran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of organic compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The solution should be filtered into a 5 mm NMR tube.

  • Instrumentation: Spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • A standard single-pulse sequence is used.

    • Typically, 16-32 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly employed.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For the analysis of solid or liquid pyran derivatives, Attenuated Total Reflectance (ATR)-FTIR is a common and convenient method:

  • Sample Preparation: A small amount of the solid or a single drop of the liquid sample is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded first.

    • The sample is then placed on the crystal, ensuring good contact.

    • The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable pyran derivatives:

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer) and an electron ionization (EI) source is used.

  • Gas Chromatography:

    • Injection: 1 µL of the sample solution is injected into the GC inlet.

    • Column: A suitable capillary column (e.g., a 30 m nonpolar column) is used for separation.

    • Temperature Program: A temperature gradient is applied to the oven to elute the compounds.

  • Mass Spectrometry:

    • Ionization: The eluted compounds are ionized using a standard electron energy of 70 eV.

    • Mass Analysis: The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of a novel compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS, HRMS) Purification->MS NMR_Analysis NMR Data Interpretation (Chemical Shifts, Coupling Constants) NMR->NMR_Analysis IR_Analysis IR Spectrum Analysis (Functional Group Identification) IR->IR_Analysis MS_Analysis MS Data Interpretation (Molecular Weight, Fragmentation) MS->MS_Analysis Structure_Elucidation Combined Data Analysis & Structure Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This guide provides critical safety and logistical information for the proper disposal of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures to mitigate risks associated with handling this chemical waste.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling related chemical structures, such as pyran derivatives and acetate esters. It is imperative to treat this compound as hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles or a face shield.
Hand Protection Handle with chemical-resistant, impermeable gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Skin and Body Protection Wear a lab coat and appropriate protective clothing to cover exposed skin. Closed-toe shoes are mandatory.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's EHS office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash .

  • Waste Identification and Segregation :

    • Treat all this compound waste, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, absorbent pads), as hazardous waste.

    • Segregate this waste from other chemical waste streams to prevent incompatible reactions. It should be stored separately from strong acids, bases, and oxidizing agents.[1]

  • Containerization and Labeling :

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection.

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2][3] Include the date when the waste was first added.

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is secure, cool, dry, and away from heat sources, with secondary containment to manage potential leaks.[3]

  • Spill Management :

    • In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Remove all ignition sources.

    • Absorb the spill with a non-combustible, inert material such as vermiculite, sand, or diatomaceous earth.[4]

    • Using non-sparking tools, carefully collect the absorbed material into a sealable container for disposal as hazardous waste.[4]

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][4]

    • Provide all necessary information about the waste stream as required by your institution. A hazardous waste manifest will likely be required to track the waste to its final disposal facility.[4]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_storage Labeling and Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_container store_waste Store in Ventilated, Cool, Dry SAA label_container->store_waste segregate Segregate from Incompatible Chemicals store_waste->segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs disposal Licensed Contractor Disposes of Waste contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate was not found during the search. The following guidance is based on the safety protocols for handling similar chemical structures, particularly flammable organic compounds and pyran derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be immediate, procedural, and to build trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a flammable liquid and may cause skin and eye irritation. A comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.
Body Protection A flame-retardant lab coat or apron worn over personal clothing is required. Ensure clothing covers all exposed skin.
Footwear Closed-toe shoes are mandatory in the laboratory.
Respiratory Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Safe Handling and Storage

Adherence to strict operational protocols is necessary to ensure a safe laboratory environment.

Operational Plan:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Locate the nearest safety shower, eyewash station, and fire extinguisher.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Avoid contact with skin and eyes.

    • Keep the container tightly closed when not in use.

    • Use non-sparking tools and equipment to prevent ignition of flammable vapors.

    • Ground all containers and transfer equipment to prevent static discharge.

    • Avoid heating the compound near open flames or other ignition sources.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Keep containers tightly sealed and clearly labeled.

    • Store in a designated flammable liquids storage cabinet.

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is critical.

Table 2: Emergency Response Plan

Emergency SituationStep-by-Step Procedure
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.
Minor Spill 1. Alert others in the area. 2. Wear appropriate PPE. 3. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. 5. Clean the spill area thoroughly.[3]
Major Spill 1. Evacuate the immediate area. 2. Alert your institution's emergency response team. 3. Do not attempt to clean up the spill without proper training and equipment.
Fire 1. In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. 2. For a larger fire, evacuate the area and activate the fire alarm.
Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedure:

  • Waste Collection:

    • Collect all waste materials (unused compound, contaminated absorbents, and PPE) in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Organic solvents should not be disposed of down the drain.[4][5]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_transfer Transfer and Use Compound prep_setup->handle_transfer Proceed to Handling handle_close Keep Container Tightly Closed handle_transfer->handle_close storage_label Label and Seal Container handle_close->storage_label After Use disp_collect Collect Waste in Labeled Container handle_close->disp_collect Generate Waste storage_cabinet Store in Flammable Cabinet storage_label->storage_cabinet storage_cabinet->handle_transfer For Reuse disp_contact Contact EHS for Pickup disp_collect->disp_contact

Caption: Key steps for the safe handling of the compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。